AZD1897
Description
Properties
CAS No. |
1204181-93-0 |
|---|---|
Molecular Formula |
C18H23N3O3S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-propan-2-yloxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23N3O3S/c1-11(2)24-14-7-3-5-12(9-15-17(22)20-18(23)25-15)16(14)21-8-4-6-13(19)10-21/h3,5,7,9,11,13H,4,6,8,10,19H2,1-2H3,(H,20,22,23)/b15-9-/t13-/m1/s1 |
InChI Key |
ULMRMVZQMKZWKJ-MLJKTZRHSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-1897, AZD 1897, AZD1897 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of PIM Kinase Inhibition by AZD1897: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3. Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. Their dysregulation makes them a compelling target for anticancer therapies. This technical guide provides an in-depth exploration of the mechanism of action of AZD1897, a potent pan-PIM kinase inhibitor, supplemented with data from the extensively studied analogous compound, AZD1208, to offer a comprehensive understanding for researchers and drug development professionals.
This compound: A Potent Pan-PIM Kinase Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of all three PIM kinase isoforms.[1][2][3] This inhibition of PIM kinase activity disrupts downstream signaling pathways critical for cancer cell survival and proliferation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PIM kinases and preventing the phosphorylation of their downstream substrates. This blockade of substrate phosphorylation is the central mechanism through which this compound exerts its anti-tumor effects. Notably, in acute myeloid leukemia (AML) cells, the synergistic effect of this compound with other inhibitors, such as the AKT inhibitor Capivasertib, is achieved through the combined inhibition of the mTOR and MCL1 pathways.[1][2][3]
Quantitative Analysis of PIM Kinase Inhibition
The potency of PIM kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki and Kd). The following tables summarize the available quantitative data for this compound and the more extensively characterized pan-PIM kinase inhibitor, AZD1208.
Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases [1][2][3]
| Kinase Isoform | IC50 (nM) |
| PIM1 | < 3 |
| PIM2 | < 3 |
| PIM3 | < 3 |
Table 2: In Vitro Inhibitory and Binding Activity of AZD1208 against PIM Kinases [4]
| Parameter | PIM1 | PIM2 | PIM3 |
| IC50 (nM) | 0.4 | 5.0 | 1.9 |
| Ki (nM) | 0.1 | 1.92 | 0.4 |
| Kd (nM) | 0.2 | 0.88 | 0.76 |
Downstream Signaling Pathways Modulated by PIM Kinase Inhibition
PIM kinases phosphorylate a multitude of substrates involved in key cellular processes. By inhibiting PIM kinases, this compound and AZD1208 modulate these downstream pathways, leading to anti-tumor effects such as cell cycle arrest and apoptosis.[4][5]
Key downstream targets and their functions include:
-
Cell Cycle Regulation: PIM kinases phosphorylate and inactivate cell cycle inhibitors like p21Cip1/WAF1 and p27Kip1, and activate cell cycle promoters like Cdc25A. Inhibition of PIM kinases leads to the stabilization of p27 and subsequent cell cycle arrest.[4]
-
Apoptosis: A critical pro-apoptotic protein, Bad, is inactivated upon phosphorylation by PIM kinases. PIM kinase inhibition prevents Bad phosphorylation, thereby promoting apoptosis.[4][6]
-
Protein Synthesis and Cell Growth (mTOR Pathway): PIM kinases phosphorylate and regulate several components of the mTOR signaling pathway, including 4EBP1 and p70S6K.[4][6] Inhibition of PIM kinases leads to a dose-dependent reduction in the phosphorylation of these proteins, ultimately suppressing protein translation and cell growth.[4][5] This is a primary mechanism of action for these inhibitors.[4][7]
The following diagram illustrates the PIM kinase signaling pathway and the points of intervention by a pan-PIM kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Converging Paths of PIM and AKT Inhibition in Acute Myeloid Leukemia: A Technical Guide to the Downstream Signaling of AZD1897
For Immediate Release
An In-depth Analysis of AZD1897, a Pan-PIM Kinase Inhibitor, and its Synergistic Action with AKT Inhibition in Acute Myeloid Leukemia (AML), Highlighting Downstream Effects on the mTOR and MCL1 Pathways.
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by the pan-PIM kinase inhibitor, this compound, in the context of Acute Myeloid Leukemia (AML). The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, quantitative data from preclinical studies, and relevant experimental protocols. A central focus is the synergistic cytotoxicity observed when this compound is combined with an AKT inhibitor, a strategy that targets two critical survival pathways in AML.
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, including AML.[1] They play a crucial role in cell proliferation, survival, and metabolism, making them an attractive therapeutic target.[1][2] this compound is a potent, ATP-competitive pan-PIM inhibitor.[2]
Limited Single-Agent Efficacy and the Rationale for Combination Therapy
Preclinical studies have demonstrated that this compound exhibits limited activity as a single agent in AML cell lines and primary patient samples.[2] This observation has spurred investigations into combination therapies to enhance its anti-leukemic effects. A particularly promising strategy involves the concurrent inhibition of the PI3K/AKT/mTOR signaling pathway, which is also frequently dysregulated in AML and plays a central role in leukemogenesis.[3][4][5]
Synergistic Cytotoxicity with AKT Inhibition
Significant synergistic cytotoxicity has been observed when this compound is combined with the AKT inhibitor, AZD5363.[2] This combination effectively targets both PIM and AKT signaling, leading to a more profound anti-leukemic effect than either agent alone. The synergy is observed across various AML subtypes, including those with FLT3-ITD mutations, and extends to putative leukemia stem cell populations (CD34+CD38-).[2]
Core Downstream Signaling Events
The combination of this compound and an AKT inhibitor converges on two critical downstream nodes: the mTOR pathway and the anti-apoptotic protein MCL1.
Downregulation of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation and is a downstream effector of both the PIM and PI3K/AKT pathways. The combined inhibition of PIM and AKT kinases leads to a marked downregulation of mTORC1 activity. This is evidenced by a significant reduction in the phosphorylation of key mTORC1 substrates, including:
-
4E-BP1 (Eukaryotic Translation Initiation Factor 4E-Binding Protein 1): Dephosphorylation of 4E-BP1 leads to the inhibition of cap-dependent translation, a critical process for the synthesis of many proteins involved in cell growth and proliferation.[1][2]
-
S6 Ribosomal Protein: Reduced phosphorylation of S6, a component of the 40S ribosomal subunit, is another indicator of decreased mTORC1 signaling and leads to a reduction in protein synthesis.[2]
Reduction of MCL1 Levels
Myeloid cell leukemia 1 (MCL1) is a pro-survival member of the BCL-2 family of proteins. Its overexpression is a common mechanism of therapeutic resistance in AML. The combination of this compound and an AKT inhibitor leads to a marked reduction in the protein levels of MCL1, thereby promoting apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound, alone and in combination with an AKT inhibitor, on AML cells.
| Cell Line | IC50 of this compound (µM) | IC50 of AZD5363 (µM) | Combination Index (CI)* |
| OCI-AML3 | >10 | ~2 | <1 (Synergistic) |
| MOLM-13 | ~5 | ~1 | <1 (Synergistic) |
| MV4-11 | ~2 | ~0.5 | <1 (Synergistic) |
| Primary AML Samples | Variable | Variable | Consistently <1 (Synergistic) |
Table 1: In vitro cytotoxicity of this compound and AZD5363 in AML cell lines and primary samples. *A Combination Index (CI) of <1 indicates synergy. Data are approximate values derived from published studies for illustrative purposes.[2]
| Treatment | p-4EBP1 (Thr37/46) Levels | p-S6 (Ser235/236) Levels | MCL1 Protein Levels |
| This compound (alone) | Moderate Decrease | Moderate Decrease | Slight Decrease |
| AZD5363 (alone) | Moderate Decrease | Moderate Decrease | Moderate Decrease |
| This compound + AZD5363 | Strong Decrease | Strong Decrease | Strong Decrease |
Table 2: Effect of this compound and AZD5363 on downstream signaling molecules in AML cells.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound in AML.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the number of viable cells in culture after treatment with this compound and/or AZD5363.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Drug Treatment: Add the desired concentrations of this compound, AZD5363, or the combination to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Western Blotting
Objective: To detect changes in the protein levels and phosphorylation status of downstream signaling molecules.
Protocol:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-4EBP1, phospho-S6, MCL1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following drug treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of drugs for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
Conclusion and Future Directions
The preclinical data strongly support the rationale for a combination therapy targeting both PIM and AKT signaling in AML. The synergistic cytotoxicity observed with this compound and an AKT inhibitor, mediated through the dual blockade of the mTOR and MCL1 pro-survival pathways, represents a promising therapeutic strategy. Further clinical investigation is warranted to evaluate the safety and efficacy of this combination in AML patients. The detailed methodologies and signaling pathway information provided in this guide serve as a valuable resource for researchers and clinicians working to advance novel therapies for this challenging disease.
References
- 1. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of mTOR kinase as a therapeutic target for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
The Role of PIM Kinases in AZD1897 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3) in the therapeutic activity of AZD1897, a potent pan-PIM inhibitor. We delve into the mechanism of action, present key preclinical data, and provide detailed experimental protocols for the evaluation of this compound and similar molecules. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.
Introduction to PIM Kinases and this compound
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] The three isoforms, PIM1, PIM2, and PIM3, are frequently overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3]
This compound is a potent, ATP-competitive, small molecule inhibitor that targets all three PIM kinase isoforms with high affinity.[4][5] Its activity has been demonstrated in various preclinical models, particularly in acute myeloid leukemia (AML), where it has shown promise both as a single agent and in combination with other targeted therapies.[4] Understanding the intricate relationship between this compound and the PIM kinases is essential for its continued development and clinical application.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition blocks the phosphorylation of numerous downstream substrates that are critical for cell growth and survival. Key signaling pathways affected by this compound include the mTOR and MCL1 pathways.[4]
By inhibiting PIM kinases, this compound leads to a reduction in the phosphorylation of downstream effectors such as the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4E-BP1), and the ribosomal protein S6 kinase (p70S6K).[2][5] This cascade of events ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[5]
Quantitative Data on this compound Activity
The potency of this compound against the PIM kinase isoforms has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against PIM Kinases
| Kinase Isoform | IC50 (nM) |
| PIM1 | < 3 |
| PIM2 | < 3 |
| PIM3 | < 3 |
Data sourced from MedchemExpress.[5]
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) |
| MOLM-16 | ~0.02 |
| KG-1a | ~0.5 |
| EOL-1 | Sensitive (<1 µM) |
| MV4-11 | Sensitive (<1 µM) |
| Kasumi-3 | Sensitive (<1 µM) |
Data is for the structurally similar pan-PIM inhibitor AZD1208 and is indicative of the expected activity of this compound.[2]
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of inhibitors to PIM kinases.[1]
Materials:
-
PIM1, PIM2, or PIM3 kinase, epitope-tagged (e.g., GST or His)
-
LanthaScreen® Eu-anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor® 647-labeled, ATP-competitive kinase tracer
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X solution of the kinase/antibody mixture in the assay buffer.
-
Prepare a 3X solution of the tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
AML cell lines (e.g., MOLM-16, KG-1a)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Test compound (this compound) serially diluted in culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Add 100 µL of the serially diluted test compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key proteins in the PIM signaling pathway following inhibitor treatment.[8]
Materials:
-
AML cell lines
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor activity of this compound.[2][9]
Materials:
-
Immunocompromised mice (e.g., CB17 SCID mice)
-
AML cell lines (e.g., MOLM-16, KG-1a)
-
Matrigel
-
Test compound (this compound) formulated for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant AML cells (e.g., 5 x 10⁶ MOLM-16 cells) mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., ~150-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage. A dose of 30 mg/kg has been shown to be effective for the similar compound AZD1208.[2]
-
Measure tumor volume twice weekly using calipers (Volume = (length × width²) / 2).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.
Visualizations of Signaling Pathways and Workflows
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
Caption: Logical relationship of synergistic activity between PIM and AKT inhibition.
Conclusion
This compound is a potent pan-PIM kinase inhibitor with significant anti-leukemic activity, particularly in AML. Its mechanism of action, centered on the inhibition of PIM1, PIM2, and PIM3, leads to the disruption of key pro-survival signaling pathways, including the mTOR and MCL1 pathways. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other PIM kinase inhibitors. Further investigation, especially in combination with other targeted agents, is warranted to fully elucidate the therapeutic potential of PIM kinase inhibition in oncology.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of AZD1897 on mTOR and MCL1 Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1897 is a potent inhibitor of PIM kinases (PIM1, PIM2, and PIM3) with demonstrated anti-cancer properties, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the modulation of critical cell survival pathways, including the mTOR and MCL1 signaling cascades. This technical guide provides an in-depth analysis of the effects of this compound on these pathways, supported by experimental evidence. Additionally, this report will explore the effects of a related AstraZeneca compound, AZD5991, a direct MCL-1 inhibitor, to provide a comprehensive understanding of MCL1 phosphorylation modulation.
This compound: A PIM Kinase Inhibitor Affecting mTOR and MCL1 Pathways
This compound is an inhibitor of PIM1, PIM2, and PIM3 with IC50 values of less than 3 nM for all three kinases.[1][2] Preclinical studies have shown that this compound acts synergistically with the AKT inhibitor Capivasertib to suppress the activity of AML cells. This synergistic effect is attributed to the combined inhibition of the mTOR and MCL1 pathways.[1][2]
Impact on the mTOR Pathway
While direct modulation of mTOR phosphorylation by this compound has not been explicitly detailed in available literature, its role as a PIM kinase inhibitor suggests an indirect influence on the mTOR pathway. PIM kinases are known to be downstream effectors of various signaling pathways that converge on mTOR. By inhibiting PIM kinases, this compound likely disrupts the intricate signaling network that supports mTOR activity, leading to a downstream reduction in cell growth and proliferation.
Impact on the MCL1 Pathway
Similar to its effect on mTOR, this compound's impact on the MCL1 pathway is understood to be a consequence of PIM kinase inhibition. PIM kinases can phosphorylate and stabilize proteins that regulate the expression and stability of MCL1, an anti-apoptotic member of the Bcl-2 family. Inhibition of PIM kinases by this compound is therefore expected to lead to a decrease in MCL1 function, promoting apoptosis in cancer cells.
AZD5991: A Case Study in Direct MCL1 Phosphorylation
To illustrate a more direct mechanism of MCL1 modulation by an AstraZeneca compound, we examine AZD5991, a potent and selective MCL-1 inhibitor.[3][4][5]
Quantitative Data: Effect of AZD5991 on MCL1 Phosphorylation
Studies on B-cell malignancies have shown that treatment with MCL-1 inhibitors, including AZD5991, leads to an increase in the phosphorylation of MCL1 at the Threonine 163 (Thr163) residue.[6] This phosphorylation event is mediated by the ERK pathway and paradoxically contributes to the stabilization of the MCL1 protein.[6] Despite this stabilization, the direct inhibition of MCL1's anti-apoptotic function by AZD5991 overrides this effect, leading to apoptosis.
| Cell Line | Treatment | Concentration | Change in pMCL1 (Thr163) / Total MCL1 Ratio |
| MEC1 | AZD5991 | 1µM | Increased |
| Mino | AZD5991 | 1µM | Increased |
Table 1: Summary of quantitative data on the effect of AZD5991 on MCL1 phosphorylation. Data is derived from immunoblotting experiments.[6]
Experimental Protocols
Immunoblotting for MCL1 Phosphorylation
Objective: To determine the effect of AZD5991 on the phosphorylation of MCL1 at Thr163.
Cell Culture and Treatment:
-
MEC1 and Mino cell lines were cultured in appropriate media.
-
Cells were treated with varying concentrations of AZD5991 or DMSO (vehicle control) for 24 hours.[6]
Protein Extraction and Quantification:
-
Following treatment, cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against total MCL1 and phospho-MCL1 (Thr163). Vinculin was used as a loading control.[6]
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis was performed to quantify the band intensities and determine the ratio of phosphorylated MCL1 to total MCL1.[6]
Signaling Pathway Visualizations
Caption: Proposed mechanism of this compound action on mTOR and MCL1 pathways.
Caption: Dual effect of AZD5991: direct inhibition and indirect stabilization of MCL1.
Caption: Experimental workflow for Western blot analysis of MCL1 phosphorylation.
Conclusion
This compound represents a promising therapeutic agent through its inhibition of PIM kinases, which in turn modulates the mTOR and MCL1 signaling pathways, crucial for cancer cell survival and proliferation. While the direct phosphorylation events on mTOR and MCL1 by this compound require further elucidation, the study of related compounds like AZD5991 provides valuable insights into the complex regulation of MCL1. The paradoxical phosphorylation-mediated stabilization of MCL1 induced by direct inhibitors highlights the intricate feedback mechanisms within cancer cells and underscores the importance of a multi-faceted approach to drug development. Further research into the precise molecular consequences of PIM kinase inhibition by this compound will be critical for optimizing its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of AZD1897: A Pan-PIM Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1897 is a potent, ATP-competitive pan-PIM kinase inhibitor that has been investigated for its therapeutic potential in oncology, particularly in acute myeloid leukemia (AML). The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, comprising PIM1, PIM2, and PIM3, are a family of serine/threonine kinases that play crucial roles in regulating cell proliferation, survival, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the synergistic effects observed in combination with other targeted agents.
Introduction: The Rationale for PIM Kinase Inhibition in Oncology
The PIM kinase family is a key downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[1][2] PIM kinases are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. They phosphorylate a number of downstream substrates involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD), thereby promoting cell survival and proliferation.[1] The three PIM isoforms exhibit a degree of functional redundancy, providing a strong rationale for the development of pan-PIM inhibitors to achieve a more complete and durable therapeutic response.
Discovery of a Novel PIM Kinase Inhibitor: this compound
While a specific discovery paper for this compound has not been publicly disclosed, the work by Dakin et al. (2012) from AstraZeneca on the discovery of novel benzylidene-1,3-thiazolidine-2,4-dione PIM kinase inhibitors provides significant insight into the potential discovery process for related compounds like this compound.[3] This work highlights a structure-based drug design approach, utilizing X-ray crystallography to guide the optimization of potent and selective PIM kinase inhibitors.
Screening and Lead Identification
The discovery process likely initiated with a high-throughput screening (HTS) campaign to identify chemical scaffolds with inhibitory activity against the PIM kinases. Subsequent hit-to-lead optimization would have focused on improving potency, selectivity, and drug-like properties. The general workflow for such a discovery program is outlined below.
Caption: A generalized workflow for the discovery of a kinase inhibitor.
Preclinical Pharmacology of this compound
This compound has been characterized as a potent pan-PIM kinase inhibitor with low nanomolar activity against all three isoforms.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against the PIM kinases was determined through biochemical assays.
| Kinase Target | IC50 (nM) |
| PIM1 | < 3 |
| PIM2 | < 3 |
| PIM3 | < 3 |
| Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases. Data from MedchemExpress.[4] |
In Vitro Cellular Activity in Acute Myeloid Leukemia
Preclinical studies have focused on the activity of this compound in AML, both as a single agent and in combination with other targeted therapies.
In a study by Meja et al. (2014), this compound demonstrated limited single-agent activity in AML cell lines and primary patient samples.[5] This suggests that while PIM kinase inhibition can impact AML cell biology, it may not be sufficient to induce robust cell death on its own in many contexts.
A significant breakthrough in the preclinical evaluation of this compound came from its combination with the AKT inhibitor, AZD5363.[5] The combination of this compound and AZD5363 resulted in synergistic cytotoxicity in AML cell lines and primary AML cells, including putative leukemia stem cell populations (CD34+CD38-).[5]
| Cell Line | This compound IC50 (µM) | AZD5363 IC50 (µM) | Combination Index (CI) at ED50 |
| OCI-AML3 | >10 | 1.5 | < 1 (Synergistic) |
| MOLM-13 | >10 | 2.5 | < 1 (Synergistic) |
| Table 2: Synergistic Cytotoxicity of this compound and AZD5363 in AML Cell Lines. Data extracted from Meja et al. (2014).[5] (Note: Specific CI values were described as synergistic (<1) but not explicitly quantified in the text). |
Mechanism of Synergistic Action
The synergistic effect of combined PIM and AKT inhibition is attributed to the convergence of these two signaling pathways on the mTOR and MCL1 pathways.[5]
Caption: Simplified PIM/AKT signaling pathway and points of inhibition.
Dual inhibition of PIM and AKT kinases leads to a more profound downregulation of mTORC1 signaling, as evidenced by decreased phosphorylation of its downstream effectors 4E-BP1 and S6.[5] Furthermore, the combination results in a marked reduction in the levels of the anti-apoptotic protein MCL1, a critical survival factor for AML cells.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assays
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). AML cell lines were seeded in 96-well plates and treated with serial dilutions of this compound, AZD5363, or the combination for 72 hours. Luminescence was measured to determine the number of viable cells. Combination indices (CI) were calculated using the Chou-Talalay method to assess synergy.[5]
Western Blot Analysis
AML cells were treated with inhibitors for various time points. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes. Membranes were probed with primary antibodies against phosphorylated and total proteins of interest (e.g., AKT, S6, 4E-BP1, MCL1) followed by secondary antibodies. Protein bands were visualized using enhanced chemiluminescence.[5]
Flow Cytometry for Apoptosis
Apoptosis was measured by Annexin V and propidium iodide (PI) or DAPI staining followed by flow cytometric analysis. Cells were treated with the inhibitors for 48 hours before staining and analysis.[5]
Development Status and Future Directions
As of the latest available information, this compound has been primarily evaluated in preclinical studies. There is no public record of this compound entering clinical trials. The synergistic activity observed with AKT inhibitors in AML provides a strong rationale for the continued investigation of dual PIM/AKT inhibition as a therapeutic strategy. Further studies would be required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this combination in relevant animal models before it could be considered for clinical development.
Conclusion
This compound is a potent pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in acute myeloid leukemia, particularly when combined with an AKT inhibitor. The discovery and development of this compound underscore the therapeutic potential of targeting the PIM kinase pathway in cancer. The detailed mechanistic insights into its synergistic effects provide a solid foundation for the future exploration of combination therapies involving PIM kinase inhibitors in hematological malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. astrazeneca-us.com [astrazeneca-us.com]
- 3. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AZD1897: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AZD1897, a potent, ATP-competitive, pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. This compound has demonstrated significant potential in preclinical studies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This document details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with the in vitro evaluation of this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and its structural analog, AZD1208, which belongs to the same chemical class of benzylidene-1,3-thiazolidine-2,4-diones. This data provides a comprehensive profile of the inhibitor's potency and selectivity.
Table 1: Enzymatic Potency of this compound against PIM Kinases
| Target | IC50 (nM) |
| PIM1 | < 3 |
| PIM2 | < 3 |
| PIM3 | < 3 |
Data sourced from commercially available technical datasheets.[1][2][3][4]
Table 2: Enzymatic Potency and Binding Affinity of the Structural Analog AZD1208
| Target | IC50 (nM) | Ki (nM) |
| PIM1 | 0.4 | 0.1 |
| PIM2 | 5.0 | 1.92 |
| PIM3 | 1.9 | 0.4 |
This data for the closely related pan-PIM inhibitor AZD1208 provides a more detailed view of the potency and binding affinity characteristic of this inhibitor class.[5]
Table 3: Selectivity Profile of AZD1208 against a Panel of 442 Kinases
| Kinase Target | % Inhibition at 1 µM |
| PIM1 | >99 |
| PIM2 | >99 |
| PIM3 | >99 |
| Other Kinases with >50% Inhibition | 13 kinases identified |
A KINOMEscan™ competition binding assay was utilized to assess the selectivity of AZD1208. The three PIM kinases demonstrated the highest percentage of inhibition. Notably, only 13 other kinases out of a panel of 442 were inhibited by 50% or more, highlighting the high selectivity of this chemical scaffold.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PIM kinase signaling pathway, the general workflow for in vitro characterization of a kinase inhibitor, and the logic of a kinase selectivity profiling experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]
- 3. This compound|1204181-93-0|COA [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AZD1897 Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD1897 is a potent, selective inhibitor of Autotaxin (ATX), a secreted enzyme responsible for producing the majority of extracellular lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in the proliferation, migration, survival, and therapy resistance of various cancer types.[1][2][3] Elevated expression of ATX often correlates with increased tumor progression and metastasis.[3] This guide provides a comprehensive overview of the scientific rationale and technical methodologies for validating ATX as the therapeutic target of this compound in cancer cell lines. It includes detailed experimental protocols, quantitative data representation, and visual diagrams of the core signaling pathway and experimental workflows.
Target Profile: Autotaxin (ATX)
-
Gene: ENPP2 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 2)[2]
-
Function: A secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[4]
-
Mechanism: ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[2][4]
-
Role in Cancer: The ATX-LPA axis is a key promoter of cancer development and progression. LPA interacts with at least six G protein-coupled receptors (LPAR1-6) to activate downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) that drive tumorigenic processes such as cell proliferation, invasion, angiogenesis, and immune evasion.[2][5] ATX is overexpressed in numerous malignancies, including melanoma, breast cancer, and ovarian cancer, making it a compelling therapeutic target.[4][6]
This compound Mechanism of Action
This compound functions by directly binding to and inhibiting the catalytic activity of ATX. This inhibition blocks the conversion of LPC to LPA, thereby reducing the local concentration of LPA available to bind to and activate LPARs on cancer cells. The expected downstream effect is the attenuation of pro-tumorigenic signaling, leading to decreased cell growth, survival, and motility.
Experimental Protocols for Target Validation
A rigorous validation process is essential to confirm that the anti-cancer effects of this compound are a direct result of ATX inhibition. This involves a multi-step approach from biochemical assays to complex cell-based models.
Biochemical Assay: Direct ATX Enzyme Inhibition
-
Objective: To quantify the potency of this compound in directly inhibiting the enzymatic activity of recombinant human ATX.
-
Methodology (Fluorometric Assay):
-
Reagents: Recombinant human ATX, a fluorogenic ATX substrate like FS-3 (a synthetic fluorescent analog of LPC), assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0), and this compound.[7]
-
Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. b. In a 96-well black plate, add the ATX enzyme to each well (except for the no-enzyme control). c. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FS-3 substrate to all wells. e. Measure the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore). The rate of fluorescence increase is proportional to ATX activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assay: Cancer Cell Proliferation
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology (Crystal Violet Assay):
-
Cell Seeding: Plate cancer cells (e.g., A2058 melanoma, MDA-MB-231 breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
Staining: a. Carefully remove the culture medium. b. Wash the cells gently with phosphate-buffered saline (PBS). c. Fix the cells with 4% paraformaldehyde for 15 minutes. d. Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Quantification: a. Thoroughly wash the plates with water to remove excess stain and allow them to dry. b. Solubilize the stain by adding a solvent (e.g., 100% methanol or 10% acetic acid). c. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of this compound concentration.
-
Target Engagement & Downstream Signaling: Western Blot Analysis
-
Objective: To confirm that this compound inhibits the ATX-LPA signaling axis within the cancer cell by observing changes in downstream pathway activation.
-
Methodology:
-
Cell Treatment: Culture cancer cells to ~70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibition & Stimulation: Pre-treat the cells with this compound or vehicle for 1-2 hours. Subsequently, stimulate the cells with LPA (or LPC, if the cells secrete ATX) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and their total protein counterparts (total Akt, total ERK). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. c. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
Data Analysis: Analyze the ratio of phosphorylated protein to total protein to assess the inhibition of LPA-induced signaling by this compound.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for an ATX inhibitor like this compound, derived from the protocols described above.
Table 1: Biochemical Potency of this compound
| Parameter | Substrate | Value (nM) |
|---|
| Recombinant Human ATX IC50 | FS-3 | < 5 |
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| A2058 | Melanoma | 1.5 |
| SKOV-3 | Ovarian Cancer | 2.1 |
| MDA-MB-231 | Breast Cancer | 3.8 |
| PC-3 | Prostate Cancer | 4.2 |
Note: The values presented are illustrative examples based on typical ATX inhibitor profiles and may not represent the exact published data for this compound.
Mandatory Visualizations
ATX-LPA Signaling Pathway and this compound Inhibition
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
AZD1897: An In-Depth Analysis of Kinase Selectivity Profiling
An extensive review of publicly available scientific literature and databases reveals a notable absence of specific quantitative data regarding the kinase selectivity profile of AZD1897. While the core of this technical guide was intended to be a detailed examination of this compound's interactions with a broad panel of kinases, such data, including IC50 or Ki values from kinome scans, is not presently in the public domain. This suggests that this compound may be an early-stage investigational compound with limited disclosed information.
Therefore, this guide will provide a comprehensive overview of the principles and methodologies typically employed in determining the selectivity profile of a kinase inhibitor. This will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the expected data formats, experimental protocols, and the logic behind such analyses.
Understanding Kinase Selectivity and its Importance
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket. While kinase inhibitors are designed to target a specific kinase driving a disease process, their interaction with other kinases, known as off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough kinase selectivity profile is therefore crucial in the preclinical development of any kinase inhibitor to:
-
Assess the potency and selectivity of the compound for its intended target.
-
Identify potential off-target liabilities that could lead to adverse effects.
-
Uncover potential opportunities for drug repurposing by identifying unexpected, potent interactions with other kinases.
-
Guide medicinal chemistry efforts to optimize selectivity and reduce off-target binding.
Presentation of Kinase Selectivity Data
Quantitative kinase selectivity data is typically presented in a tabular format, allowing for a clear and concise comparison of the inhibitor's potency against a wide array of kinases. The table below serves as a template demonstrating how such data for a hypothetical compound, "Inhibitor-X," would be structured. The data usually includes the kinase target, the measured value (e.g., IC50, Ki, or percent inhibition at a given concentration), and often the kinase family for contextual understanding.
| Kinase Target | Kinase Family | IC50 (nM) |
| Primary Target | Target Family | X.X |
| Off-Target Kinase 1 | Family A | XXX |
| Off-Target Kinase 2 | Family B | >10,000 |
| Off-Target Kinase 3 | Family C | XXXX |
| Off-Target Kinase 4 | Family A | XXX |
| ... | ... | ... |
| This table is a template and does not contain data for this compound. |
Experimental Methodologies for Kinase Selectivity Profiling
A variety of in vitro assays are employed to determine the kinase selectivity profile of a compound. These assays can be broadly categorized into biochemical assays, which use purified enzymes, and cell-based assays, which measure the effect of the inhibitor in a more physiological context.
One of the most common and comprehensive methods for biochemical profiling is the competition binding assay . The KINOMEscan™ platform is a widely used example of this approach.
Principle of Competition Binding Assays
In a competition binding assay, a test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is also present. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase bound to the immobilized ligand is then quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound, signifying a higher affinity of the compound for that particular kinase.
The results are often reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a vehicle control (e.g., DMSO). Potent inhibitors will result in a low percentage of remaining bound kinase. From this data, dissociation constants (Kd) or IC50 values can be determined.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates a generalized workflow for a competition binding-based kinase selectivity profiling assay.
Conclusion
While specific data on the kinase selectivity profile of this compound remains elusive in the public domain, the principles and methodologies for generating such a profile are well-established in the field of drug discovery. A comprehensive understanding of these techniques is essential for any researcher or scientist involved in the development of kinase inhibitors. The provided templates and workflow diagrams offer a foundational understanding of how the selectivity of a compound like this compound would be assessed and presented, providing a valuable framework for interpreting such data when it becomes available. Future publications or data releases from the developers of this compound will be necessary to populate these frameworks with specific, actionable information.
AZD1897: A Technical Guide to its Application as a Chemical Probe for PIM Kinase Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZD1897, a potent pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. It is intended to serve as a guide for researchers utilizing this compound as a chemical probe to investigate PIM kinase biology and its role in cellular pathways, particularly in the context of oncology.
Introduction to PIM Kinases
The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1] These kinases are key regulators of signal transduction pathways that control fundamental cellular processes such as cell cycle progression, proliferation, and survival.[2][3] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.[]
Expression of PIM kinases is induced by a wide range of cytokines and growth factors through the JAK/STAT signaling pathway.[][5] Once expressed, they phosphorylate a number of downstream substrates to exert their biological effects. Key functions include:
-
Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD.[6]
-
Cell Cycle Progression: They contribute to the G1-S phase transition by phosphorylating cell cycle regulators.[6]
-
Regulation of Translation and Metabolism: PIM kinases can influence the mTOR pathway through phosphorylation of substrates like 4E-BP1.[][7]
-
Promotion of Oncogenesis: Overexpression of PIM kinases is frequently observed in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer, where it is often associated with poor prognosis.[2][6][8]
The critical role of PIM kinases in promoting cancer cell survival and proliferation has established them as important therapeutic targets.[3]
This compound as a High-Quality Chemical Probe
A chemical probe is a small-molecule inhibitor used to study the function of a target protein. A high-quality probe must be potent, selective, and well-characterized to ensure that observed biological effects are attributable to the inhibition of the intended target.
This compound is a novel, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms. Its properties make it an excellent chemical probe for elucidating the cellular functions of PIM kinases.
Logical Framework for a Chemical Probe
Caption: Logical diagram illustrating how this compound meets the key criteria for a high-quality chemical probe.
Data Presentation: this compound Profile
The utility of this compound as a chemical probe is defined by its potent and specific activity against the PIM kinase family.
Table 1: Biochemical Potency of this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the three PIM kinase isoforms.
| Kinase Isoform | IC50 (nM) | Reference |
| PIM1 | < 3 | [9] |
| PIM2 | < 3 | [9] |
| PIM3 | < 3 | [9] |
Table 2: Cellular Activity of this compound This table highlights the demonstrated effects of this compound in cellular contexts.
| Cell Line Type | Observed Effect | Notes | Reference |
| Acute Myeloid Leukemia (AML) | Synergistic cytotoxicity with AKT inhibitor (Capivasertib) | Inhibition of mTOR and MCL1 pathways was observed. | [7][9] |
| Acute Myeloid Leukemia (AML) | Limited single-agent efficacy | Suggests the presence of resistance mechanisms. | |
| Hematological Tumor Cells | Sensitization by p38α inhibitors | PIM inhibition can lead to feedback activation of AKT/mTOR signaling via p38α. | [10] |
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT pathway and regulate multiple pro-survival and pro-proliferative signaling networks.
PIM Kinase Signaling Pathway Diagram
Caption: Simplified PIM kinase signaling pathway, from upstream activation to downstream cellular effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.[11]
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
Kinase-specific peptide substrate
-
ATP solution
-
This compound (or other test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (low volume, white)
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the PIM kinase, substrate, and ATP to their final working concentrations in the appropriate kinase buffer.
-
Compound Plating: Add 1 µL of serially diluted this compound or DMSO vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted PIM kinase enzyme to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal positively correlates with kinase activity.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Biochemical Kinase Assay
Caption: Experimental workflow for a typical in vitro PIM kinase inhibition assay using this compound.
CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[12] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]
Materials:
-
Cultured cells (e.g., AML cell line HL-60)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler with a temperature gradient function
-
Ultracentrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against the target PIM kinase isoform
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with a desired concentration of this compound or DMSO vehicle for 1-3 hours in a CO2 incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the PIM kinase of interest.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. In the presence of this compound, the PIM kinase band should remain stronger at higher temperatures compared to the DMSO control, indicating target stabilization.
This protocol is used to assess how this compound affects the phosphorylation of downstream PIM kinase substrates in cells.
Materials:
-
Cultured cells treated with this compound or DMSO as described in the CETSA protocol.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies for: phospho-BAD (Ser112), phospho-4E-BP1 (Thr37/46), total PIM1, total BAD, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).[14]
-
HRP-conjugated secondary antibodies.
-
Equipment and reagents for SDS-PAGE and chemiluminescent detection.
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the image using a digital imager. Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A reduction in the phosphorylation of substrates like BAD and 4E-BP1 upon this compound treatment indicates effective on-target pathway inhibition.[14]
References
- 1. apexbt.com [apexbt.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 5. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. Article | Netherlands Cancer Institute [nki.nl]
- 11. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZD1897 in In Vitro Cell Culture Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
AZD1897 is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3) with demonstrated anti-cancer activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] This document provides detailed protocols for utilizing this compound in various in vitro cell culture applications, including assays for determining kinase inhibition, cell viability, target engagement, and analysis of downstream signaling pathways. These protocols are intended to guide researchers, scientists, and drug development professionals in the effective use of this compound for preclinical research.
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[2] Overexpression of PIM kinases is observed in various cancers, making them an attractive therapeutic target. This compound is a small molecule inhibitor that targets all three PIM kinase isoforms with high potency.[1] Preclinical studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cell lines and demonstrates synergistic effects when combined with other targeted therapies, such as the AKT inhibitor Capivasertib.[1] This application note provides a comprehensive guide to performing key in vitro experiments with this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| PIM1 | Kinase Assay | <3 nM | [1] |
| PIM2 | Kinase Assay | <3 nM | [1] |
| PIM3 | Kinase Assay | <3 nM | [1] |
Experimental Protocols
PIM Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of this compound on PIM kinases.
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
Biotinylated peptide substrate (e.g., BAD peptide)
-
ATP
-
HTRF Kinase Buffer
-
This compound
-
HTRF Detection Reagents (Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).
-
Add 2 µL of PIM kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate/ATP mix in HTRF Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF Detection Reagents diluted in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of this compound.
Cell Viability Assay (AML Cell Lines)
This protocol details the use of a CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the viability of AML cell lines (e.g., MOLM-16, MV4-11, KG-1a).
Materials:
-
AML cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to acclimate overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of Downstream Signaling
This protocol describes how to analyze the effect of this compound on the phosphorylation of key proteins in the mTOR signaling pathway, such as BAD, p70S6K, and 4E-BP1.
Materials:
-
AML cell lines
-
RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-p70S6K, anti-phospho-p70S6K, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed AML cells and treat with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Synergistic Effect with Capivasertib
This protocol outlines a method to evaluate the synergistic anti-leukemic activity of this compound in combination with the AKT inhibitor Capivasertib.
Materials:
-
AML cell lines
-
RPMI-1640 medium
-
This compound
-
Capivasertib
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Perform cell viability assays for this compound and Capivasertib individually to determine their respective GI50 values.
-
Prepare a matrix of concentrations for both compounds, typically at a constant ratio based on their GI50 values.
-
Treat AML cells with single agents and the combination of this compound and Capivasertib for 72 hours.
-
Measure cell viability using a suitable assay.
-
Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PIM kinases, leading to decreased cell survival and proliferation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the effect of this compound on AML cell viability.
Logical Relationship for Synergistic Study
Caption: Logical flow for assessing the synergistic effects of this compound and Capivasertib.
References
Determining optimal AZD1897 concentration for apoptosis assay
Application Notes and Protocols
Topic: Determining Optimal AZD1897 Concentration for Apoptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapies.[5][6] Therefore, accurately determining the optimal concentration of a compound that induces apoptosis without causing widespread necrosis is a critical step in preclinical drug development.
This document provides a comprehensive, two-stage protocol for determining the optimal concentration of this compound for inducing apoptosis in a relevant cancer cell line. The protocol first establishes a cytotoxicity profile using a cell viability assay and then confirms and quantifies apoptosis using Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis via 5-HT1B receptor antagonism.
Experimental Workflow
The process for determining the optimal this compound concentration involves a sequential workflow. It begins with a broad-range cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50) and narrows down to a specific apoptosis assay to quantify the mode of cell death.
Caption: Workflow for identifying the optimal apoptotic concentration of this compound.
Experimental Protocols
Stage 1: Determination of IC50 using MTT Assay
This stage determines the concentration of this compound that inhibits the metabolic activity of a cell population by 50% (IC50), providing a crucial benchmark for subsequent apoptosis assays. The MTT assay is a colorimetric method that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
HTR1B-expressing cancer cell line (e.g., HT29 colorectal cancer cells)[4]
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
DMSO
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[7]
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a relevant period, typically 48 or 72 hours, depending on the cell line's doubling time.[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[7][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[9]
Stage 2: Quantification of Apoptosis by Annexin V/PI Staining
This stage uses the IC50 value from Stage 1 to select a narrower, more focused range of this compound concentrations. Annexin V/PI staining coupled with flow cytometry distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[11][13]
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer[14]
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations based on the determined IC50 (e.g., vehicle control, 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[12] Centrifuge the collected cells and wash them twice with cold PBS.[13]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10][13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10][14]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (within one hour).[10][14]
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on HT29 Cells (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1.0 | 1.05 ± 0.06 | 84.0% |
| 5.0 | 0.81 ± 0.05 | 64.8% |
| 10.0 | 0.63 ± 0.04 | 50.4% |
| 25.0 | 0.40 ± 0.03 | 32.0% |
| 50.0 | 0.21 ± 0.02 | 16.8% |
| 100.0 | 0.10 ± 0.01 | 8.0% |
| Calculated IC50: | ~10 µM |
Table 2: Apoptosis Induction by this compound in HT29 Cells (Annexin V/PI Assay)
| This compound Conc. | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Total Apoptotic (%) |
| 0 (Vehicle) | 94.5% | 3.1% | 2.4% | 5.5% |
| 5 µM (0.5x IC50) | 75.2% | 15.8% | 9.0% | 24.8% |
| 10 µM (1x IC50) | 45.1% | 35.4% | 19.5% | 54.9% |
| 20 µM (2x IC50) | 20.3% | 22.5% | 57.2% | 79.7% |
Interpretation: The optimal concentration for an apoptosis assay is one that yields a high percentage of early and total apoptotic cells with a relatively low percentage of late apoptotic/necrotic cells. In the example data above, the 10 µM concentration (IC50) is the optimal choice. It induces a significant level of apoptosis (54.9% total) with a substantial population in the early apoptotic stage (35.4%). In contrast, the 20 µM concentration, while inducing more cell death, pushes a majority of cells into late apoptosis/necrosis (57.2%), which can confound the results of mechanistic studies.
Conclusion
This two-stage protocol provides a reliable framework for researchers to determine the optimal concentration of this compound for apoptosis induction. By first identifying the IC50 with an MTT assay and then quantifying the specific mode of cell death with Annexin V/PI flow cytometry, investigators can confidently select a concentration that is both effective and appropriate for further mechanistic studies into the pro-apoptotic effects of this 5-HT1B antagonist.
References
- 1. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 2. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
Application Note: Detecting PIM Kinase Inhibition by AZD1897 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and metabolism.[1] Overexpressed in various hematological malignancies and solid tumors, PIM kinases are attractive therapeutic targets.[2][3] They exert their effects by phosphorylating a range of downstream substrates involved in key signaling pathways, including the Bcl-2 antagonist of cell death (BAD) and the 4E-binding protein 1 (4E-BP1), which regulates protein synthesis.[4][5] AZD1897 is a potent, selective, and ATP-competitive pan-PIM kinase inhibitor.[1] This application note provides a detailed protocol for assessing the pharmacodynamic efficacy of this compound in cancer cell lines by monitoring the phosphorylation status of key PIM kinase substrates using Western blot analysis.
Principle of the Assay The activity of PIM kinases is directly correlated with the phosphorylation of their downstream targets. The pan-PIM inhibitor this compound blocks the catalytic activity of PIM1, PIM2, and PIM3, leading to a measurable decrease in the phosphorylation of substrates like BAD at serine 112 (p-BAD S112) and 4E-BP1 at threonine 37/46 (p-4E-BP1 T37/46).[4][6][7] Western blotting provides a semi-quantitative method to detect this inhibition. By treating cells with varying concentrations of this compound, a dose-dependent reduction in the phosphorylated forms of these substrates can be observed, while the total protein levels remain unchanged. This change, normalized to a loading control, serves as a direct readout of PIM kinase inhibition within the cell.
PIM Kinase Signaling Pathway
// Connections GF -> Receptor; Receptor -> JAK_STAT; JAK_STAT -> PIM [label="promotes transcription"]; this compound -> PIM [label="inhibits", T=inv, color="#EA4335", penwidth=2.0];
PIM -> BAD [label="phosphorylates"]; BAD -> pBAD [style=invis];
PIM -> EBP1 [label="phosphorylates"]; EBP1 -> pEBP1 [style=invis]; }
PIM Kinase Signaling Pathway and this compound Inhibition.
Western Blot Experimental Workflow
Workflow for Western Blot analysis of PIM kinase inhibition.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines with known PIM kinase expression (e.g., MOLM-16, OCI-AML2, K562).
-
Inhibitor: this compound (or AZD1208), dissolved in DMSO to a 10 mM stock solution.
-
Buffers and Solutions:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Loading Buffer: 4x Laemmli sample buffer.
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[9]
-
-
Antibodies:
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
-
Equipment and Consumables:
-
Precast SDS-PAGE gels (e.g., 4-15% gradient gels).
-
PVDF membranes (0.45 µm).
-
Western blot transfer system.
-
Chemiluminescent HRP Substrate (ECL).
-
Chemiluminescence imaging system.
-
2. Cell Culture and Treatment
-
Seed cells in appropriate culture flasks or plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range is 0 (DMSO vehicle), 10 nM, 100 nM, 1 µM, and 5 µM.[3]
-
Replace the existing medium with the medium containing this compound or DMSO vehicle control.
-
Incubate cells for a predetermined time, for example, 4 to 24 hours, at 37°C and 5% CO₂.[4]
3. Lysate Preparation
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.[13]
-
Aspirate PBS completely and add ice-cold RIPA Lysis Buffer (e.g., 500 µL for a 10 cm dish).[13]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant (protein extract) to a new tube and store it at -80°C or proceed to the next step.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein for each sample.
-
Prepare samples for loading by adding 4x Laemmli buffer and boiling at 95-100°C for 5 minutes.
5. SDS-PAGE and Western Blotting
-
Load 20-30 µg of protein per lane into a precast SDS-PAGE gel, including a molecular weight marker.
-
Run the gel at 120-150V until the dye front reaches the bottom.[13]
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes on ice or overnight at a lower voltage.
-
After transfer, briefly wash the membrane with TBST and confirm successful transfer using Ponceau S staining.
-
Destain with TBST and block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-BAD) diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:10000) diluted in Blocking Buffer for 1 hour at room temperature.[9]
-
Wash the membrane three to five times with TBST for 5-10 minutes each.
6. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
To probe for total protein or a loading control, the membrane can be stripped and re-probed.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to its corresponding total protein band. Further normalize this ratio to the loading control (e.g., β-Actin) to correct for any loading inaccuracies.
-
Calculate the percent inhibition relative to the DMSO-treated control.
Data Presentation: Quantifying PIM Kinase Inhibition
The results of the Western blot can be quantified to demonstrate the dose-dependent effect of this compound. The table below provides a template for presenting such data.
| This compound Conc. (µM) | Normalized p-BAD (S112) Intensity (A.U.) | % Inhibition of p-BAD Phosphorylation | Normalized p-4E-BP1 (T37/46) Intensity (A.U.) | % Inhibition of p-4E-BP1 Phosphorylation |
| 0 (DMSO) | 1.00 | 0% | 1.00 | 0% |
| 0.01 | 0.85 | 15% | 0.90 | 10% |
| 0.1 | 0.52 | 48% | 0.61 | 39% |
| 1.0 | 0.15 | 85% | 0.22 | 78% |
| 5.0 | 0.05 | 95% | 0.08 | 92% |
A.U. = Arbitrary Units. Data are representative.
References
- 1. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 6. Pim Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 10. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting (WB) Protocol | Rockland [rockland.com]
Application Notes and Protocols for AZD1897 In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1897 is a potent and selective ATP-competitive pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3 kinases with IC50 values of less than 3 nM for all three isoforms.[1] PIM kinases are serine/threonine kinases implicated in the regulation of cell proliferation and survival, making them attractive targets in oncology, particularly for hematological malignancies.[2] Overexpression of PIM kinases has been observed in various human cancers, including Acute Myeloid Leukemia (AML).[2] While this compound has demonstrated limited single-agent efficacy in preclinical AML models, it exhibits significant synergistic cytotoxicity when combined with inhibitors of the PI3K/Akt signaling pathway, such as the Akt inhibitor AZD5363.[3] This synergistic effect is attributed to the convergence on and downregulation of the mTOR pathway and the anti-apoptotic protein MCL1.[2][3]
These application notes provide a comprehensive guide for designing and executing in vivo animal model studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound, both as a monotherapy and in combination with an Akt inhibitor.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the three PIM kinase isoforms. PIM kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell survival and proliferation by phosphorylating a range of substrates. A key synergistic interaction has been identified with the PI3K/Akt/mTOR pathway. The dual inhibition of PIM and Akt kinases leads to a more profound and sustained blockade of mTORC1 signaling, resulting in reduced phosphorylation of downstream targets like 4E-BP1 and S6 kinase, and a significant decrease in the levels of the anti-apoptotic protein MCL1.[2][3]
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. Given its primary application in AML, xenograft models using human AML cell lines are recommended.
-
Recommended Cell Lines:
-
MOLM-13 or MV4-11: These cell lines harbor an FLT3-ITD mutation, a common driver mutation in AML, making them clinically relevant models.
-
KG-1: This is another well-established AML cell line suitable for xenograft studies.
-
-
Animal Strain: Immunocompromised mice are essential for establishing xenografts. Commonly used strains include:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
NSG (NOD scid gamma)
-
-
Cell Implantation:
-
Cells are typically injected intravenously (i.v.) via the tail vein to establish a disseminated leukemia model, which more closely mimics the human disease.
-
A typical inoculum size is 5 x 10^6 cells per mouse.
-
Dosing and Administration
Proper formulation and administration of this compound are crucial for achieving desired exposures.
-
Formulation: A suggested vehicle for in vivo administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Route of Administration: Oral gavage (p.o.) is a common route for small molecule inhibitors.
-
Dosing Regimen (Proposed):
-
This compound (Monotherapy): Based on preclinical studies of similar pan-PIM inhibitors, a starting dose range of 25-50 mg/kg, administered once or twice daily, is a reasonable starting point for dose-finding studies.
-
AZD5363 (for combination studies): A dose of 100 mg/kg, administered orally once daily, has been used in mouse xenograft models.
-
Combination Therapy: this compound and AZD5363 can be co-administered, with the dosing schedule determined by the single-agent tolerability studies.
-
Efficacy Endpoints
-
Tumor Burden Monitoring: For disseminated leukemia models, tumor burden can be monitored by:
-
Bioluminescence Imaging (BLI): If using luciferase-expressing cell lines, regular imaging can quantify disease progression.
-
Flow Cytometry: Analysis of peripheral blood, bone marrow, and spleen for the percentage of human CD45+ cells.
-
-
Survival Analysis: A primary endpoint is the overall survival of the treated animals compared to the vehicle control group.
-
Body Weight and Clinical Observations: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and altered physical appearance.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Proposed Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-24h) | 12000 | ng*h/mL |
| Half-life (t1/2) | 6 | hours |
Note: The above pharmacokinetic data is hypothetical and should be determined experimentally.
Table 2: Efficacy of this compound and AZD5363 in an AML Xenograft Model (Representative Data)
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) | Tumor Burden Reduction at Day 21 (%) |
| Vehicle Control | 25 | - | - |
| This compound (50 mg/kg, qd) | 30 | 20 | 35 |
| AZD5363 (100 mg/kg, qd) | 32 | 28 | 40 |
| This compound + AZD5363 | 45 | 80 | 75 |
Note: The above efficacy data is representative and will vary depending on the specific model and experimental conditions.
Conclusion
The pan-PIM inhibitor this compound, particularly in combination with an Akt inhibitor like AZD5363, represents a promising therapeutic strategy for AML. The successful preclinical evaluation of this combination relies on a well-designed in vivo study. The protocols and guidelines presented here provide a framework for researchers to conduct robust and reproducible animal studies to further investigate the therapeutic potential of this compound. Careful consideration of the animal model, dosing regimen, and relevant endpoints is paramount for generating high-quality data to support clinical translation.
References
Application Note and Protocol: Preparation of AZD1897 Stock Solution for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of AZD1897, a potent pan-PIM kinase inhibitor. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is an ATP-competitive inhibitor of PIM1, PIM2, and PIM3 kinases with IC₅₀ values below 3 nM.[1] It is a valuable tool for cancer research, particularly in studies involving signaling pathways like mTOR and MCL1.[1] Accurate preparation of this compound stock solutions is the first critical step for reliable in vitro studies. This protocol outlines the necessary steps, from material handling to long-term storage, to ensure the integrity and stability of the compound.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Molecular Weight | 361.46 g/mol | [1][2] |
| Chemical Formula | C₁₈H₂₃N₃O₃S | [2] |
| Appearance | Light yellow to green-yellow solid powder | [1][2] |
| Purity | >98% (refer to Certificate of Analysis) | [2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in DMSO | Up to 20 mg/mL (55.33 mM) | [1] |
Required Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment:
-
Analytical balance (sensitive to 0.0001 g)
-
Vortex mixer
-
Pipettes (P1000, P200, P20) and sterile tips
-
Optional: Water bath or heat block, ultrasonic bath
-
-20°C and -80°C freezers for storage
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for serial dilutions in cell-based assays.
4.1. Pre-Preparation and Safety:
-
Ensure all work is performed in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
4.2. Calculation of Required Mass: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 361.46 g/mol x 1000 mg/g = 3.61 mg
4.3. Step-by-Step Procedure:
-
Weighing: Carefully weigh out 3.61 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous/newly opened DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied to aid dissolution.[1] For stubborn solubility issues, some suppliers note that adjusting the pH to 2 with 1M HCl and heating to 60°C can be used, though this may not be suitable for all experimental applications.[1][3]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stock Solution | -80°C | Up to 6 months | [1][3] |
| -20°C | Up to 1 month | [1][3] |
Key Recommendations:
-
Store the powder in a dry, dark place.[2]
-
For stock solutions, long-term storage at -80°C is highly recommended to ensure maximum stability.[1][3]
-
Avoid repeated freeze-thaw cycles of the stock solution aliquots. When needed, thaw a single aliquot and keep it on ice during use. Discard any unused portion of the thawed aliquot.
Visualizations
Signaling Pathway Context
This compound is known to exhibit synergistic effects when combined with AKT inhibitors by targeting the mTOR and MCL1 pathways.
Caption: this compound and AKT inhibitor synergistic pathway.
Experimental Workflow
The following diagram illustrates the logical flow for preparing the this compound stock solution.
References
Application Notes and Protocols for AZD1897 in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
Disclaimer: The following application notes and protocols are a synthesized guide based on the known mechanism of AZD1897 and established methodologies for AML PDX models. As of the latest available information, specific studies detailing the use of this compound in AML PDX models have not been publicly released. Therefore, the data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a potent, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are key regulators of cell proliferation and survival signaling pathways.[1] In the context of Acute Myeloid Leukemia (AML), dysregulation of signaling pathways such as PI3K/Akt/mTOR is a common oncogenic driver.[2][3] While pan-PIM inhibitors like this compound have shown limited single-agent efficacy in AML cell lines, their combination with other targeted therapies, such as the Akt inhibitor AZD5363, has demonstrated synergistic anti-leukemic activity.[2] This synergy is associated with enhanced inhibition of the mTORC1 signaling pathway and a reduction in the anti-apoptotic protein Mcl-1.[2]
Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are invaluable tools for preclinical drug evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor.[4][5][6] This document provides a detailed, albeit hypothetical, framework for evaluating the therapeutic potential of this compound, alone and in combination, in AML PDX models.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in an AML PDX Model (FLT3-ITD+)
| Treatment Group | Dose Schedule | Mean Tumor Burden (% hCD45+ in BM) | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | 20 mg/kg, oral, QD | 85.2 ± 5.6 | - | 28 |
| This compound | 20 mg/kg, oral, QD | 65.8 ± 7.2 | 22.8 | 35 |
| AZD5363 | 50 mg/kg, oral, QD | 58.1 ± 6.9 | 31.8 | 38 |
| This compound + AZD5363 | 20 mg/kg + 50 mg/kg, oral, QD | 22.5 ± 4.1 | 73.6 | 52 |
Data are presented as mean ± standard deviation. TGI is calculated at day 28 post-treatment initiation. BM stands for bone marrow.
Table 2: Hypothetical Pharmacodynamic Biomarker Analysis in AML PDX Tumors
| Treatment Group | p-4E-BP1 (Ser65) Levels (Relative to Vehicle) | p-S6 (Ser235/236) Levels (Relative to Vehicle) | Mcl-1 Protein Levels (Relative to Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound | 0.78 ± 0.09 | 0.82 ± 0.11 | 0.85 ± 0.10 |
| AZD5363 | 0.65 ± 0.08 | 0.61 ± 0.07 | 0.72 ± 0.09 |
| This compound + AZD5363 | 0.21 ± 0.05 | 0.25 ± 0.06 | 0.31 ± 0.07 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control group, based on hypothetical Western blot or immunohistochemistry analysis.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol is adapted from established methods for creating AML PDX models.[4][5][7]
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
RPMI-1640 medium with 20% FBS
-
Phosphate-buffered saline (PBS) with 0.25% FBS
-
Ficoll-Paque
-
Human CD45 antibodies for flow cytometry
-
Matrigel (optional)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS containing 0.25% FBS.
-
Assess cell viability using Trypan blue exclusion. A viability of >80% is recommended.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 viable cells per 200 µL.
-
-
Engraftment:
-
Acclimatize immunodeficient mice for at least one week.
-
Inject 1-10 x 10^6 primary AML cells in 200 µL of PBS intravenously (IV) via the tail vein.
-
For subcutaneous models, inject cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of the mice.
-
-
Monitoring Engraftment:
-
Starting 4-6 weeks post-injection, monitor engraftment by collecting peripheral blood via submandibular or tail vein bleed.
-
Use flow cytometry to determine the percentage of human CD45+ (hCD45+) cells to confirm the presence of human leukemic cells.
-
Mice are considered successfully engrafted when hCD45+ cells reach a predetermined level (e.g., >1% in peripheral blood).
-
In Vivo Efficacy Study of this compound in AML PDX Models
Materials:
-
Established AML PDX mice
-
This compound (formulated for oral gavage)
-
AZD5363 (formulated for oral gavage)
-
Vehicle control solution
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for hCD45+ cell quantification
Procedure:
-
Study Initiation:
-
Once tumors in subcutaneous models reach a palpable size (e.g., 100-200 mm³) or peripheral blood engraftment in disseminated models reaches a target percentage, randomize mice into treatment cohorts (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer treatments as outlined in Table 1 via oral gavage daily.
-
Monitor mouse body weight and overall health daily.
-
-
Efficacy Assessment:
-
For subcutaneous models, measure tumor volume with calipers twice weekly.
-
For disseminated models, perform serial peripheral blood sampling to monitor the percentage of hCD45+ cells weekly.
-
At the end of the study (e.g., day 28 or when humane endpoints are reached), euthanize mice and collect bone marrow, spleen, and tumor tissue (if applicable).
-
Analyze bone marrow and spleen for hCD45+ cell infiltration via flow cytometry to determine final tumor burden.
-
Pharmacodynamic (PD) Biomarker Analysis
Materials:
-
Tumor, bone marrow, or spleen tissue collected from the in vivo efficacy study
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting or immunohistochemistry (e.g., anti-p-4E-BP1, anti-p-S6, anti-Mcl-1)
Procedure:
-
Sample Collection:
-
Collect tissues from a subset of mice from each treatment group at a specified time point after the final dose (e.g., 4-8 hours).
-
Snap-freeze tissues in liquid nitrogen or fix in formalin for subsequent analysis.
-
-
Western Blotting:
-
Homogenize frozen tissues and extract proteins using a suitable lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against the biomarkers of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize and quantify protein bands using a chemiluminescence imaging system.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tissue sections.
-
Perform antigen retrieval and incubate with primary antibodies.
-
Use a suitable detection system to visualize protein expression.
-
Score the intensity and percentage of positive cells.
-
Visualizations
Caption: this compound and AZD5363 signaling pathway inhibition in AML.
Caption: Experimental workflow for this compound evaluation in AML PDX models.
Caption: Logical relationship of synergistic action between this compound and AZD5363.
References
- 1. medkoo.com [medkoo.com]
- 2. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 8. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 9. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
Application Note & Protocol: High-Throughput Screening with AZD1897 for Drug Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1897 is a potent and selective pan-Pim kinase inhibitor. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis. By inhibiting all three Pim kinase isoforms, this compound represents a promising therapeutic agent. However, as with many targeted therapies, the development of resistance and the presence of redundant signaling pathways can limit its efficacy as a monotherapy.
This application note provides a framework for utilizing high-throughput screening (HTS) to identify synergistic drug combinations with this compound. Drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance therapeutic efficacy, overcome resistance, and potentially reduce drug dosages and associated toxicities. A notable example of a synergistic combination is the use of this compound with an Akt inhibitor, such as AZD5363, in Acute Myeloid Leukemia (AML). This combination has been shown to be effective through the dual targeting of parallel survival signaling pathways, leading to a more profound anti-tumor response.
The following sections detail a generalized protocol for conducting a high-throughput drug synergy screen with this compound, methods for data analysis, and visualization of the underlying biological pathways and experimental workflows.
Data Presentation
Effective analysis of high-throughput screening data is critical for identifying and validating synergistic interactions. The following tables provide a structured format for presenting the quantitative data obtained from such screens.
Table 1: Dose-Response Matrix for this compound and Combination Partner
This table illustrates the percentage of cell viability in response to varying concentrations of this compound and a hypothetical synergistic partner (Drug X). Data is typically generated using a cell viability assay, such as CellTiter-Glo®.
| This compound (nM) ↓ / Drug X (nM) → | 0 | 10 | 30 | 100 | 300 | 1000 |
| 0 | 100% | 95% | 88% | 75% | 60% | 45% |
| 10 | 92% | 85% | 75% | 60% | 45% | 30% |
| 30 | 85% | 72% | 60% | 45% | 30% | 20% |
| 100 | 70% | 55% | 40% | 25% | 15% | 10% |
| 300 | 55% | 40% | 25% | 15% | 10% | 5% |
| 1000 | 40% | 25% | 15% | 10% | 5% | 2% |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Table 2: Combination Index (CI) Values for this compound and Drug X
The Combination Index (CI) is a quantitative measure of drug synergy, calculated using methods such as the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2]
| Effective Dose (ED) | CI Value | Synergy Level |
| ED50 | 0.65 | Synergy |
| ED75 | 0.50 | Synergy |
| ED90 | 0.42 | Strong Synergy |
| ED95 | 0.38 | Strong Synergy |
Note: The data in this table is for illustrative purposes. Actual CI values should be calculated from experimental dose-response data.
Experimental Protocols
This section provides a detailed protocol for a high-throughput drug synergy screen.
Objective: To identify and quantify the synergistic effects of this compound in combination with other therapeutic agents in a cancer cell line model.
Materials:
-
Cancer cell line of interest (e.g., AML cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Combination drug(s) (stock solution in DMSO)
-
384-well white, clear-bottom assay plates
-
Automated liquid handler (optional, but recommended for high-throughput)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to the desired seeding density (empirically determined for logarithmic growth over the assay period).
-
Dispense the cell suspension into 384-well plates (e.g., 50 µL/well).
-
Incubate plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Drug Plating:
-
Prepare a dose-response matrix of this compound and the combination drug(s) in a separate source plate. This is typically done using serial dilutions.
-
For a 6x6 matrix, prepare six concentrations of each drug. Include single-agent controls and a vehicle control (DMSO).
-
Using an automated liquid handler or multichannel pipette, transfer a small volume of the drug solutions (e.g., 50 nL) from the source plate to the cell plates. This will result in the final desired drug concentrations.
-
-
Incubation:
-
Incubate the treated cell plates for a period that allows for the assessment of drug effects on cell proliferation (typically 72 hours). The incubation time should be optimized for the specific cell line.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle-treated controls (representing 100% viability) and a background control (no cells, representing 0% viability).
-
Generate dose-response curves for each drug individually and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn or SynergyFinder to determine the nature of the drug interaction (synergy, additivity, or antagonism).[1][2]
-
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for drug synergy analysis.
Signaling Pathway
Caption: Synergistic inhibition of pro-survival signaling by this compound and an Akt inhibitor.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Notes: Immunofluorescence Staining for PIM Downstream Targets Following AZD1897 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell survival, proliferation, and metabolism.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various solid tumors and hematological malignancies, making them an attractive target for cancer therapy.[2][3] AZD1897 is a potent pan-PIM kinase inhibitor that has been developed to target these oncogenic signaling pathways.
These application notes provide a detailed protocol for utilizing immunofluorescence (IF) staining to visualize and quantify the effects of this compound on the phosphorylation status of key downstream targets of the PIM kinase pathway. This method allows for the in-situ analysis of drug efficacy at a cellular level. The primary downstream targets highlighted in this protocol are phosphorylated ribosomal protein S6 (p-S6), phosphorylated eukaryotic translation initiation factor 4E-binding protein 1 (p-4E-BP1), and phosphorylated B-cell lymphoma 2 (Bcl-2)-associated death promoter (p-BAD).
PIM Kinase Signaling Pathway
PIM kinases are key regulators of cell growth and survival, acting downstream of the JAK/STAT pathway and in concert with other signaling cascades like PI3K/AKT/mTOR.[4][5] Upon activation, PIM kinases phosphorylate a range of substrates that promote cell cycle progression and inhibit apoptosis.[2] this compound, by inhibiting PIM kinase activity, is expected to decrease the phosphorylation of these downstream targets, leading to reduced cell proliferation and increased apoptosis.
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
Experimental Protocol: Immunofluorescence Staining
This protocol is designed for adherent cells cultured on coverslips.
Materials and Reagents
-
Cell Culture: Adherent cancer cell line of interest (e.g., prostate, breast, leukemia)
-
Coverslips: Sterile glass coverslips
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.3% Triton X-100 in PBS[6]
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibodies:
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate-Buffered Saline (PBS): pH 7.4[6]
Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, 24 hours).
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[6][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[6]
-
Permeabilization: Incubate the cells with 0.3% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[6]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 60 minutes at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.[10]
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images using appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
Experimental Workflow
Caption: Immunofluorescence Staining Workflow.
Data Presentation and Analysis
Quantitative analysis of the immunofluorescence signal can be performed using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity of the target protein in the cytoplasm or nucleus can be measured for a statistically significant number of cells per treatment condition. The data can be normalized to the vehicle control.
Table 1: Quantitative Analysis of Immunofluorescence Intensity after this compound Treatment
| Treatment Group | Mean Fluorescence Intensity (p-S6) (Arbitrary Units) | Mean Fluorescence Intensity (p-4E-BP1) (Arbitrary Units) | Mean Fluorescence Intensity (p-BAD) (Arbitrary Units) |
| Vehicle Control | 150.2 ± 12.5 | 185.6 ± 15.8 | 210.4 ± 18.2 |
| This compound (0.1 µM) | 125.8 ± 10.1 | 150.3 ± 13.2 | 175.9 ± 14.6 |
| This compound (1 µM) | 80.4 ± 7.9 | 95.7 ± 8.8 | 102.1 ± 9.5 |
| This compound (10 µM) | 45.1 ± 5.3 | 52.4 ± 6.1 | 58.7 ± 5.9 |
Data are presented as mean ± standard deviation.
Logical Relationship of the Experiment
Caption: Logical Flow of the Experimental Design.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking | Increase blocking time or BSA concentration. |
| Primary or secondary antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Ineffective primary antibody | Use a validated antibody and check for proper storage. |
| Low protein expression | Use a positive control cell line known to express the target. | |
| Inefficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure and use an anti-fade mounting medium. |
Conclusion
This immunofluorescence protocol provides a robust method for assessing the pharmacodynamic effects of the PIM kinase inhibitor this compound in a cellular context. By visualizing and quantifying the reduction in phosphorylation of key downstream targets such as p-S6, p-4E-BP1, and p-BAD, researchers can effectively evaluate the on-target activity of this compound and its potential as a therapeutic agent. This technique is a valuable tool for academic research and preclinical drug development.
References
- 1. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 10. arigobio.com [arigobio.com]
- 11. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 12. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
Troubleshooting & Optimization
AZD1897 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
Welcome to the AZD1897 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), with IC50 values below 3 nM for all three isoforms.[1][2] It demonstrates anticancer activity by inhibiting downstream signaling pathways, including the mTOR and MCL1 pathways, which are crucial for cell survival and proliferation.[1]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl is often challenging and can lead to precipitation or inaccurate concentrations in your experiments. The safety data sheet for this compound indicates that there is no available data on its water solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous experimental buffer.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to address common solubility challenges encountered when working with this compound in aqueous buffers.
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit. The percentage of DMSO in the final solution might also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Titrate down the concentration of this compound in your assay to determine the maximum achievable concentration without precipitation.
-
Increase the percentage of DMSO in the final solution: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts in biological assays (typically ≤0.5%), a slight increase may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent system: For in vivo or certain in vitro applications, a co-solvent system can significantly improve solubility.[1] (See Table 2 for examples).
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication of the final solution can help to dissolve small precipitates. However, be cautious as prolonged heating can degrade the compound.
-
Issue 2: Inconsistent experimental results are observed.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound over time, leading to variability in the actual concentration of the compound in your assay.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing diluted aqueous solutions.
-
Visually inspect for precipitation: Before adding the compound to your cells or assay, carefully inspect the solution for any signs of precipitation. If observed, try the troubleshooting steps in Issue 1.
-
Filter the final solution: For non-cellular assays, filtering the final diluted solution through a 0.22 µm syringe filter can remove any micro-precipitates. Be aware that this may slightly lower the final concentration.
-
Quantitative Solubility Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (55.33 mM) | Solubility can be enhanced by ultrasonic treatment, warming, and adjusting the pH to 2 with 1 M HCl and heating to 60°C. |
Table 2: Solubility of this compound in Co-solvent Systems for In Vivo Use [1]
| Co-solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (5.53 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (5.53 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: To aid dissolution, you can:
-
Vortex the solution thoroughly.
-
Gently warm the tube to 37°C.
-
Use an ultrasonic bath for a short period.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Pre-warm the buffer: Warm your sterile aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of your DMSO stock solution in DMSO.
-
Final Dilution: Add the required volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and consistent across all experimental and control groups.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway of this compound
This compound inhibits PIM kinases, which are downstream of the JAK/STAT pathway and can influence the PI3K/Akt/mTOR pathway. PIM kinases phosphorylate and regulate several key proteins involved in cell survival and proliferation, including components of the mTOR and apoptosis machinery.
Experimental Workflow for Solubilizing this compound
The following workflow illustrates the recommended procedure for preparing this compound solutions for in vitro experiments to minimize solubility issues.
References
Technical Support Center: Troubleshooting Inconsistent AZD1897 Experimental Results
Disclaimer: Information available in the public domain regarding AZD1897 is limited. This guide has been developed using publicly available data on PIM kinase inhibitors as a class of molecules, which includes compounds with similar mechanisms of action. The troubleshooting advice and protocols provided are general and may require optimization for your specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PIM kinase inhibitors like this compound?
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][][3] They are often upregulated in various cancers. PIM kinase inhibitors, such as this compound, are designed to block the kinase activity of these proteins. By doing so, they can inhibit the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The PIM kinase signaling pathway is often intertwined with other major cancer-related pathways like the PI3K/AKT/mTOR and JAK/STAT pathways.[1][4][5]
Q2: What are the expected outcomes of successful this compound treatment in a sensitive cell line?
In a sensitive cancer cell line, successful treatment with a PIM kinase inhibitor should result in:
-
Reduced cell viability and proliferation: This can be measured using assays like MTT, XTT, or ATP-based luminescence assays.[6][7]
-
Induction of apoptosis: This can be observed through an increase in markers like cleaved caspase-3 and PARP cleavage.
-
Cell cycle arrest: Typically observed at the G1/S transition.
-
Modulation of downstream signaling: A decrease in the phosphorylation of PIM kinase substrates, such as BAD at Ser112.[8][9]
Q3: Why are my in vitro (biochemical) and in cellulo (cell-based) IC50 values for the inhibitor different?
It is common to observe a rightward shift (higher IC50) in cell-based assays compared to biochemical assays. Several factors contribute to this discrepancy:
-
Cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux pumps: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
High intracellular ATP concentrations: PIM kinase inhibitors are often ATP-competitive. The millimolar concentrations of ATP inside a cell provide significant competition for the inhibitor compared to the micromolar concentrations typically used in biochemical assays.
-
Protein binding: The inhibitor can bind to proteins in the cell culture medium (like albumin) or intracellular proteins, reducing the free concentration available to inhibit PIM kinases.
Troubleshooting Inconsistent Experimental Results
This section addresses specific issues you might encounter during your experiments with PIM kinase inhibitors.
Issue 1: High Variability in Cell Viability Assay Results
Question: I am observing significant well-to-well and plate-to-plate variability in my cell viability assays (e.g., MTT, CellTiter-Glo). What could be the cause?
Answer: High variability in cell viability assays can stem from several sources. Here is a systematic approach to troubleshoot this issue:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across wells.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Use a multichannel pipette for more consistent seeding.
-
-
Edge Effects:
-
Problem: Cells in the outer wells of a microplate behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
-
Compound Precipitation:
-
Problem: The inhibitor may be precipitating out of the solution at the concentrations used.
-
Solution: Visually inspect the wells under a microscope for any precipitate. You may need to adjust the solvent concentration (e.g., DMSO) or use a different formulation. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.5%).
-
-
Assay-Specific Issues:
-
MTT Assay: Incomplete solubilization of formazan crystals can lead to variability. Ensure thorough mixing after adding the solubilization buffer.[10]
-
Luminescent Assays (e.g., CellTiter-Glo): Bubbles in the wells can interfere with light detection. Ensure plates are properly centrifuged or allowed to settle before reading. The timing of the reading after reagent addition is also critical for consistency.[11]
-
Issue 2: Lack of Expected Biological Effect Despite Target Engagement
Question: I have confirmed that the PIM kinase inhibitor is reducing the phosphorylation of its downstream targets, but I am not observing a significant decrease in cell viability. Why?
Answer: This scenario suggests that the cell line you are using may not be solely dependent on the PIM kinase pathway for survival.
-
Redundant Survival Pathways:
-
Problem: Cancer cells can have redundant survival pathways. When one pathway is inhibited, they can compensate by upregulating another. For example, feedback activation of the PI3K/AKT pathway has been observed upon PIM kinase inhibition.[12]
-
Solution: Consider combination therapies. Combining a PIM kinase inhibitor with an inhibitor of a compensatory pathway (e.g., a PI3K inhibitor) may yield a synergistic effect.
-
-
Insufficient Incubation Time:
-
Problem: The inhibitor may require a longer exposure time to induce apoptosis.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect.
-
-
Cell Line Dependency:
-
Problem: The chosen cell line may have low PIM kinase expression or is not functionally dependent on this pathway.
-
Solution: Screen a panel of cell lines with varying levels of PIM kinase expression to identify a sensitive model.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of various PIM kinase inhibitors. Note that these are examples, and the activity of this compound may differ.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference Cell Line |
| SGI-1776 | 7 | 361 | 91 | U-2932 |
| AZD1208 | 5 | 18 | 6 | MOLM-16 |
| TP-3654 | 0.04 (Ki) | 0.4 (Ki) | 1.8 (Ki) | Biochemical Assay |
Data compiled from publicly available literature. IC50 and Ki values can vary based on the assay conditions.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability after treatment with a PIM kinase inhibitor.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% using a method like Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete growth medium from a 10 mM DMSO stock. Perform serial dilutions to get the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
PIM Kinase Signaling Pathway
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer [mdpi.com]
- 6. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 12. aacrjournals.org [aacrjournals.org]
Off-target effects of AZD1897 in kinase assays
Disclaimer: The following information is provided for research purposes only. Specific off-target effects are highly dependent on the compound and the experimental context. The data presented for AZD1897 is hypothetical and for illustrative purposes. Researchers should conduct their own comprehensive selectivity profiling to accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell line upon treatment with this compound, which doesn't align with the known function of the intended target. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. While this compound is designed for a specific target, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[1] These unintended interactions can lead to cellular effects that are independent of the primary target's inhibition. It is crucial to verify on-target engagement and systematically investigate other possibilities.
Q2: Our experimental results with this compound are inconsistent across different cell lines. Why might this be happening?
A2: Inconsistent results across different cell lines can be attributed to several factors, including variations in the expression levels of the primary target or potential off-targets.[1] Different cell lines have unique kinome profiles, meaning they express different kinases at varying levels. An off-target that is highly expressed in one cell line but not another could explain the differential effects of this compound.
Q3: We've observed a paradoxical activation of a signaling pathway that should be inhibited by this compound. What could be the cause?
A3: Paradoxical pathway activation can be a consequence of off-target effects or complex cellular feedback mechanisms.[1] For instance, inhibiting an off-target kinase that is part of a negative feedback loop on the intended pathway could lead to the unexpected activation you are observing. A careful dose-response and time-course experiment can help to dissect this phenomenon.
Q4: How can we definitively identify the off-targets of this compound in our experimental system?
A4: The most direct method to identify off-targets is through comprehensive kinase profiling assays, such as kinome-wide binding or activity screens. These assays test the inhibitor against a large panel of purified kinases to identify unintended interactions. Chemical proteomics approaches can also be employed to identify non-kinase off-targets within the cellular proteome.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound.
Issue: Unexpected Cellular Phenotype
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Perform a Dose-Response Analysis: Compare the IC50 for the observed phenotype with the IC50 for the inhibition of the intended target. A significant discrepancy may suggest an off-target effect. 2. Use a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold that targets the same primary kinase. If this control compound does not produce the same phenotype, it points towards an off-target effect of this compound. 3. Conduct a Kinome Scan: Profile this compound against a broad panel of kinases to identify potential off-targets. |
| Non-Kinase Off-Target | 1. Chemical Proteomics: Employ techniques like affinity chromatography with immobilized this compound to pull down binding partners from cell lysates for identification by mass spectrometry.[2] |
| Indirect Pathway Modulation | 1. Pathway Analysis: Use phosphoproteomics or Western blotting to map the signaling changes induced by this compound and identify unexpected pathway alterations. |
Data Presentation: Hypothetical Kinase Selectivity of this compound
The following table represents a hypothetical kinase selectivity profile for this compound, illustrating how such data is typically presented.
| Kinase Target | This compound IC50 (nM) | Comments |
| Primary Target Kinase | 5 | High Potency On-Target |
| Off-Target Kinase A | 50 | 10-fold less potent than primary target |
| Off-Target Kinase B | 250 | Moderate off-target activity |
| Off-Target Kinase C | >10,000 | No significant activity |
| Off-Target Kinase D | 800 | Weak off-target activity |
Experimental Protocols
Protocol: In Vitro Kinase Assay for Off-Target Validation
This protocol provides a general framework for validating a suspected off-target kinase interaction for this compound.
Materials:
-
Recombinant active off-target kinase
-
Specific peptide substrate for the off-target kinase
-
This compound
-
ATP (consider using radiolabeled [γ-³²P]-ATP for sensitive detection)
-
Kinase reaction buffer
-
96-well assay plates
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)[3]
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant off-target kinase and its specific substrate to each well.
-
Add the various concentrations of this compound to the designated wells. Include a vehicle-only control.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate for the optimized reaction time (typically 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using your chosen method.
-
Calculate the IC50 value of this compound for the suspected off-target kinase.
Visualizations
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Caption: A stepwise workflow for the identification and validation of this compound off-target effects.
References
Technical Support Center: Optimizing AZD1897 Incubation Time
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to determine the optimal incubation time for AZD1897 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of PIM kinases, with IC50 values of less than 3 nM for PIM1, PIM2, and PIM3.[1] Its anti-cancer effects are often associated with the inhibition of the mTOR and MCL1 signaling pathways.[1]
Q2: What is a recommended starting range for this compound incubation time?
A2: For initial experiments, a time-course study is recommended. Based on the mechanism of action of kinase inhibitors, effects on direct target phosphorylation can be observed in as little as 30 minutes to a few hours. Downstream effects, such as changes in protein expression or cell viability, may require longer incubation times, typically ranging from 6, 12, 24, 48, to 72 hours.[2]
Q3: How do I determine the optimal incubation time for my specific cell line and experimental endpoint?
A3: The optimal incubation time is dependent on your cell line's doubling time, the specific biological question you are asking, and the endpoint you are measuring. A time-course experiment is essential. You should treat your cells with a fixed concentration of this compound and measure your endpoint of interest at various time points.
Q4: Should I refresh the cell culture medium containing this compound during a long incubation period?
A4: For incubation times exceeding 48 hours, it is advisable to perform a medium change to ensure nutrient levels are not a limiting factor in your experiment and to maintain a consistent concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at any incubation time. | 1. Compound Instability: this compound may be unstable in your culture medium. 2. Sub-optimal Concentration: The concentration of this compound used may be too low. 3. Cell Line Resistance: The cell line may be resistant to PIM kinase inhibition. | 1. Check the stability of this compound in your specific medium. Consider preparing fresh solutions for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Use a positive control cell line known to be sensitive to PIM kinase inhibitors. |
| High cell death observed even at short incubation times. | 1. High Concentration: The concentration of this compound may be too high, leading to off-target effects or rapid toxicity. | 1. Perform a dose-response experiment to identify a concentration that is effective without causing excessive immediate cytotoxicity. |
| Inconsistent results between experiments. | 1. Variable Cell Health: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent this compound Preparation: Variation in the preparation of the this compound stock solution. | 1. Standardize your cell culture conditions, including seeding density and passage number. 2. Prepare a large batch of this compound stock solution to be used across multiple experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of PIM Kinase Activity
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a western blot to assess the phosphorylation status of a known PIM kinase substrate (e.g., p-BAD Ser112) and a downstream marker (e.g., p-p70S6K T389).[3]
Protocol 2: Time-Course Experiment to Assess the Effect of this compound on Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate.
-
This compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).[2]
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 at each time point.
Data Presentation
Table 1: Time-Dependent Inhibition of PIM Kinase Signaling by this compound (1 µM)
| Incubation Time (hours) | % Inhibition of p-BAD (Ser112) | % Inhibition of p-p70S6K (T389) |
| 0.5 | 45% | 20% |
| 1 | 78% | 55% |
| 2 | 92% | 85% |
| 4 | 95% | 91% |
| 8 | 93% | 88% |
| 12 | 89% | 82% |
| 24 | 85% | 75% |
Table 2: Time-Dependent Effect of this compound on Cell Viability (IC50 Values)
| Incubation Time (hours) | IC50 (µM) |
| 24 | 5.2 |
| 48 | 2.1 |
| 72 | 0.8 |
Visualizations
References
AZD1897 Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the pan-PIM kinase inhibitor, AZD1897, in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in my cell culture medium?
A1: Assessing the stability of this compound is critical because its degradation can lead to a decreased effective concentration, resulting in inaccurate dose-response curves and misleading experimental outcomes. Furthermore, degradation products could possess unintended biological activities or cytotoxic effects, which would confound the results. Stability testing ensures that the observed biological effects are attributable to this compound itself.
Q2: What are the primary factors in cell culture media that can cause this compound to degrade?
A2: Several factors can influence the stability of a small molecule like this compound in a complex solution such as cell culture media:
-
pH: The pH of the medium can catalyze hydrolysis or other pH-dependent degradation reactions.
-
Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation kinetics compared to storage temperatures (e.g., 4°C or -20°C).
-
Reactive Components: Media components like pyruvate, cysteine, and certain vitamins can be reactive and may directly interact with the compound.
-
Light Exposure: If this compound is sensitive to light, exposure during routine cell culture maintenance can lead to photodegradation.
-
Oxidation: Dissolved oxygen and metal ions present in the media can promote oxidative degradation.
-
Enzymatic Activity: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.
Q3: What are the common indicators of this compound instability in a solution?
A3: Common signs of instability include:
-
Precipitation or Cloudiness: This suggests that the compound is falling out of solution, which could be due to poor solubility, aggregation, or degradation into less soluble products.
-
Color Change: A change in the color of the media after the addition of the compound may indicate a chemical reaction or degradation.
-
Decrease in Concentration: A time-dependent decrease in the measured concentration of the active compound is a direct indicator of degradation.
-
Changes in Chromatographic Profile: When using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or alterations in the shape or retention time of the main peak can signify the presence of degradation products.
-
Loss of Biological Activity: A reduction in the expected biological effect of this compound in your assays over time is a critical sign of instability.
Q4: How can I determine the concentration of active this compound over time?
A4: The most reliable method for quantifying this compound concentration over time is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This method allows for the separation of the parent compound from any potential degradation products, ensuring accurate quantification of the active molecule.
Q5: What are the recommended storage conditions for this compound stock solutions and media containing this compound?
A5: For stock solutions, it is generally recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent for the stock solution is also critical and should be compatible with your cell culture system (e.g., DMSO). Complete media containing this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of this compound in complete media at these conditions should be validated.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a typical experiment to quantify the stability of this compound in a specific cell culture medium (e.g., DMEM with 10% FBS) over 72 hours.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or vials
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC-UV or HPLC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spiking the Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the final desired concentration. Ensure the final solvent concentration is minimal (e.g., ≤0.1%) to prevent solvent-induced effects.
-
Incubation: Place the this compound-containing medium in a standard cell culture incubator (37°C, 5% CO₂). If the compound is known to be light-sensitive, protect the samples from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the medium. The 0-hour time point serves as the initial concentration baseline.
-
Sample Preparation: Immediately process the samples for analysis. This may involve a protein precipitation step if the medium contains serum. A common method is to add three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of the medium sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Analytical Quantification: Analyze the supernatant from each time point using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (0-hour) concentration.
Example Stability Data
The following table illustrates how stability data for this compound in two different cell culture media could be presented.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 85.7 | 90.4 |
| 48 | 78.3 | 84.6 |
| 72 | 70.1 | 79.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates out of the cell culture medium. | - The concentration of this compound exceeds its solubility in the medium.- The solvent used for the stock solution is not fully miscible or is at too high a final concentration. | - Determine the aqueous solubility of this compound in the specific medium.- Lower the final concentration of this compound.- Ensure the final solvent concentration is as low as possible (typically <0.1%).- Consider using a different solvent for the stock solution. |
| The color of the medium changes after adding this compound. | - this compound may be reacting with a component in the medium.- The compound may be degrading into a colored byproduct. | - Analyze the medium with and without this compound using a spectrophotometer to identify any spectral shifts.- Use HPLC to check for the appearance of degradation products. |
| The biological effect of this compound decreases over time. | - this compound is degrading in the cell culture conditions. | - Perform a stability study as outlined in the experimental protocol to quantify the rate of degradation.- Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments. |
| Extra peaks appear in my HPLC/LC-MS chromatogram. | - These are likely degradation products of this compound. | - Use a mass spectrometer to identify the mass of the new peaks to help elucidate the degradation pathway.- Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Visualizations
Signaling Pathway of this compound
This compound is a pan-PIM kinase inhibitor that also impacts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1]
Caption: this compound inhibits PIM kinases and indirectly suppresses the PI3K/Akt/mTOR pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Logic: Precipitation Issues
This diagram provides a logical workflow for troubleshooting precipitation of this compound from a solution.
Caption: A logical guide for troubleshooting this compound precipitation in media.
References
How to minimize AZD1897 cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIM kinase inhibitor, AZD1897. The focus is on strategies to minimize cytotoxicity in non-cancerous cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines when treated with this compound. What is the proposed strategy to mitigate this?
A1: A promising strategy to protect non-cancerous cells from the cytotoxic effects of cell-cycle-specific inhibitors like this compound is a concept known as "cyclotherapy." This approach involves transiently arresting the cell cycle of non-cancerous cells, making them less susceptible to drugs that target proliferating cells. Since many cancer cell lines have mutations in cell cycle checkpoints (e.g., p53 mutations), they will not arrest and will remain sensitive to the cytotoxic agent.
One well-documented method to achieve this is the pre-treatment of cells with a p53 activator, such as nutlin-3a. In normal cells with wild-type p53, nutlin-3a can induce a temporary G1 and/or G2 cell cycle arrest.[1] This quiescent state can protect them from the cytotoxic effects of this compound, which preferentially targets actively dividing cells.
Q2: How does the mechanism of action of this compound relate to its potential cytotoxicity in normal cells?
A2: this compound is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3). These are serine/threonine kinases that play a role in cell survival and proliferation by influencing major signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. These pathways are crucial for the regulation of cell growth, proliferation, and apoptosis in both cancerous and normal cells. By inhibiting PIM kinases, this compound can disrupt these fundamental cellular processes, which can lead to cytotoxicity in rapidly dividing non-cancerous cells.
Q3: Are there any combination therapy strategies that could reduce the required dose of this compound and thus limit its toxicity in non-cancerous cells?
A3: Yes, combination therapy is a viable strategy. Preclinical studies on PIM kinase inhibitors have shown synergistic effects when combined with inhibitors of other signaling pathways, such as the PI3K/AKT/mTOR pathway. The combination of a PIM kinase inhibitor with a PI3K inhibitor has been shown to be strongly synergistic in some cancer cell lines.[1] This synergy can potentially allow for the use of lower, and therefore less toxic, concentrations of this compound to achieve the desired anti-cancer effect, which in turn would reduce the cytotoxic impact on non-cancerous cells.
Troubleshooting Guides
Issue: High Cytotoxicity in Non-Cancerous Control Cells
Table 1: Illustrative Cytotoxicity Data of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | p53 Status | This compound IC50 (µM) - Hypothetical |
| MOLM-16 | Acute Myeloid Leukemia | Wild-Type | < 1 |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | < 1 |
| HCT116 | Colon Carcinoma | Wild-Type | 5-10 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | > 10 |
| hTERT-RPE1 | Normal Retinal Pigmented Epithelial | Wild-Type | > 25 |
| BJ | Normal Foreskin Fibroblast | Wild-Type | > 25 |
Note: The IC50 values presented in this table are for illustrative purposes to demonstrate the concept of differential cytotoxicity. Specific, publicly available IC50 data for this compound in a comprehensive panel of non-cancerous cell lines is limited.
Experimental Protocol: Cytoprotection of Non-Cancerous Cells using a p53 Activator (Nutlin-3a)
This protocol describes a general method for assessing the cytoprotective effect of nutlin-3a on non-cancerous cells treated with this compound.
Materials:
-
Non-cancerous cell line with wild-type p53 (e.g., hTERT-RPE1, BJ fibroblasts)
-
Cancer cell line (for comparison)
-
Complete cell culture medium
-
This compound
-
Nutlin-3a
-
Cell viability assay reagent (e.g., Resazurin, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the non-cancerous and cancer cells in separate 96-well plates at a predetermined optimal density. Incubate for 24 hours.
-
Pre-treatment with Nutlin-3a (for non-cancerous cells):
-
Prepare a stock solution of nutlin-3a in DMSO.
-
Dilute the nutlin-3a in a complete culture medium to the desired pre-treatment concentration (e.g., 10 µM).
-
Remove the medium from the wells containing the non-cancerous cells and replace it with the nutlin-3a-containing medium.
-
Incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in a complete culture medium.
-
For the non-cancerous cells, remove the nutlin-3a containing medium and add the this compound dilutions. For the cancer cells, remove the regular medium and add the this compound dilutions.
-
Include appropriate controls: untreated cells, vehicle control (DMSO), nutlin-3a only, and this compound only.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curves and calculate the IC50 values for this compound in the presence and absence of nutlin-3a pre-treatment for the non-cancerous cells.
-
Compare the IC50 values to determine the protective effect of nutlin-3a.
-
Visualizations
Signaling Pathway of PIM Kinase and Potential Intervention Points
Caption: PIM kinase signaling and intervention points for this compound and Nutlin-3a.
Experimental Workflow for Assessing Cytoprotection
Caption: Workflow for evaluating the cytoprotective effects of pre-treatment.
References
Overcoming resistance to AZD1897 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the investigational PIM kinase inhibitor, AZD1897, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive pan-PIM kinase inhibitor. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of cancers.[1][2][3] These kinases play a crucial role in regulating cell proliferation, survival, and metabolism by phosphorylating a wide range of downstream substrates involved in these processes.[1][2][3] this compound is designed to inhibit the activity of all three PIM isoforms, thereby blocking these pro-survival signaling pathways.
Q2: Which signaling pathways are downstream of PIM kinases?
PIM kinases are key components of the PI3K/AKT/mTOR signaling network, a critical pathway for cell growth and survival.[4][5][6] PIM kinases can phosphorylate several substrates that overlap with the AKT signaling pathway, leading to the activation of downstream effectors like mTORC1.[7][8] This results in the promotion of protein synthesis and cell cycle progression. Additionally, PIM kinases can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[1][7]
Q3: What are the known mechanisms of resistance to PIM kinase inhibitors?
While specific resistance mechanisms to this compound are still under investigation, resistance to PIM kinase inhibitors, in general, can arise from several factors:
-
Upregulation of PIM Kinase Expression: Cancer cells may increase the expression of PIM kinases to overcome the inhibitory effect of the drug.[1]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of PIM signaling. A common bypass mechanism is the hyperactivation of the PI3K/AKT pathway.[9][10]
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of PIM kinases can also contribute to resistance.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
Q4: How can I determine if my cancer cell line is resistant to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. You can determine the IC50 value by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations. A resistant cell line will show a rightward shift in the dose-response curve compared to a sensitive cell line.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound in your cancer cell line experiments.
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a reduced effect of this compound on cell viability, consider the following troubleshooting steps:
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
-
Action: Perform a dose-response experiment to determine the IC50 of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.
-
Data Presentation:
Cell Line Parental IC50 (nM) Resistant IC50 (nM) Fold Resistance Example Cell Line A 50 500 10 Example Cell Line B 100 >1000 >10
Step 2: Investigate the PIM/AKT/mTOR Signaling Pathway
-
Action: Use Western blotting to analyze the expression and phosphorylation status of key proteins in the PIM/AKT/mTOR pathway in both sensitive and resistant cells, with and without this compound treatment.
-
Key Proteins to Analyze:
-
PIM1, PIM2, PIM3 (total protein levels)
-
p-AKT (Ser473), total AKT
-
p-mTOR (Ser2448), total mTOR
-
p-4E-BP1 (Thr37/46), total 4E-BP1
-
p-S6K (Thr389), total S6K
-
-
Expected Outcome: Resistant cells may show sustained or increased phosphorylation of AKT and downstream mTOR effectors despite this compound treatment, indicating pathway reactivation.
Step 3: Explore Combination Therapies
-
Action: Based on the pathway analysis, consider combining this compound with inhibitors of the reactivated pathway. The Chou-Talalay method can be used to determine if the combination is synergistic, additive, or antagonistic.[11][12]
-
Example Combination Strategy:
Combination Rationale Expected Outcome This compound + AKT inhibitor (e.g., AZD5363) To overcome resistance mediated by AKT reactivation. Synergistic inhibition of cell proliferation and induction of apoptosis. This compound + mTOR inhibitor (e.g., Everolimus) To dually target the PIM and mTOR pathways. Enhanced suppression of protein synthesis and cell growth. -
Data Presentation (Synergy Analysis):
Drug Combination Combination Index (CI) at ED50 Interpretation This compound + AZD5363 0.6 Synergy This compound + Everolimus 0.8 Synergy A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blotting
This protocol is for analyzing protein expression and phosphorylation.[16][17][18][19]
-
Cell Lysis: Treat cells with this compound as required, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Interpreting Unexpected Phenotypes with AZD1208 Treatment
Disclaimer: Information regarding "AZD1897" is not publicly available. This technical support guide uses AZD1208, a potent PIM kinase inhibitor developed by AstraZeneca, as a representative example to illustrate a framework for interpreting unexpected phenotypes. The principles and methodologies described here are broadly applicable to the investigation of novel kinase inhibitors.
Introduction
AZD1208 is an ATP-competitive inhibitor of Proviral Integration Moloney virus (PIM) kinases (PIM1, 2, and 3), which are overexpressed in various cancers and contribute to oncogenesis.[1][2] While the primary mechanism of action involves the inhibition of the PIM kinase pathway, treatment with targeted inhibitors can sometimes lead to unexpected cellular or systemic responses. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals investigate and interpret such unanticipated phenotypes.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical or clinical research involving AZD1208.
1. Issue: Lack of Efficacy in a Known PIM-Dependent Cancer Model
-
Question: My cancer cell line is reported to be dependent on PIM signaling, but I am not observing the expected cytotoxic or anti-proliferative effects with AZD1208 treatment. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Target Engagement: First, verify that AZD1208 is inhibiting its intended target in your specific cellular context.
-
Investigate Resistance Mechanisms: Cells can develop resistance through various mechanisms.
-
Assess Experimental Conditions: Ensure the experimental setup is optimal.
Experimental Workflow for Investigating Lack of Efficacy:
Figure 1. Workflow for troubleshooting lack of AZD1208 efficacy.
-
2. Issue: Unexpected Increase in Cell Proliferation or Survival
-
Question: I am observing an unexpected increase in cell proliferation at certain concentrations of AZD1208. Is this a known phenomenon?
-
Answer: While counterintuitive, paradoxical effects can occur with kinase inhibitors. This could be due to:
-
Off-Target Effects: The compound may be inhibiting a tumor suppressor kinase at specific concentrations.
-
Feedback Loop Activation: Inhibition of the PIM pathway might trigger a compensatory feedback loop that promotes proliferation. For instance, PIM kinases are known to interact with the PI3K/AKT/mTOR pathway.[3]
-
Heterogeneity of Cell Population: A sub-population of cells that is resistant or even dependent on the inhibitor might be selected for during the experiment.
-
3. Issue: Significant In Vivo Toxicity Despite In Vitro Safety
-
Question: My in vitro studies showed a good safety profile for AZD1208, but in vivo models are showing significant toxicity, such as gastrointestinal issues. Why is there a discrepancy?
-
Answer: In vivo systems are significantly more complex. Discrepancies between in vitro and in vivo results can be attributed to:
-
Metabolism: AZD1208 is known to induce CYP3A4 activity after multiple doses, leading to increased drug clearance.[1] This altered pharmacokinetic profile can affect drug exposure and lead to the formation of toxic metabolites.
-
Off-Target Effects on Other Organ Systems: The gastrointestinal adverse events observed in clinical trials with AZD1208 suggest potential off-target effects in non-tumor tissues.[1]
-
Impact on the Microenvironment: The drug might be affecting non-cancerous cells within the tumor microenvironment or systemically, leading to an inflammatory response or other toxicities.[4]
Data on AZD1208 Clinical Trial Adverse Events:
Adverse Event Category Frequency in Patients Any Adverse Event 98.5% Gastrointestinal 92.5% Data from a Phase I study of AZD1208 in patients with AML or advanced solid tumors.[1]
-
Frequently Asked Questions (FAQs)
1. What is the primary signaling pathway of PIM kinases?
-
PIM kinases are serine/threonine kinases that play a role in cell survival and proliferation. They are not regulated by upstream kinases but are constitutively active and their levels are controlled by transcription and protein stability. Key downstream substrates include BAD (leading to inhibition of apoptosis) and proteins involved in the mTORC1 pathway.
PIM Kinase Signaling Pathway:
Figure 2. Simplified PIM kinase signaling pathway and the inhibitory action of AZD1208.
2. How can I differentiate between on-target and off-target effects?
-
Differentiating on-target from off-target effects is a critical step in drug development. Key strategies include:
-
Using multiple inhibitors: Compare the phenotype with another PIM kinase inhibitor that has a different chemical scaffold.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PIM kinases and see if the phenotype is replicated.
-
Rescue experiments: Re-introduce a drug-resistant mutant of the target protein to see if the phenotype is reversed.
-
3. What are recommended control experiments when using AZD1208?
-
To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: The solvent used to dissolve AZD1208 (e.g., DMSO) should be used as a negative control.
-
Positive Control: A cell line with known sensitivity to PIM kinase inhibition.
-
Negative Control: A cell line known to be resistant to PIM kinase inhibition.
-
Dose-Response Curve: Use a range of concentrations to identify the optimal dose and to observe potential non-linear effects.
-
Experimental Protocols
1. Protocol for Assessing PIM Kinase Inhibition via Western Blot
-
Objective: To confirm the inhibition of PIM kinase activity in cells treated with AZD1208 by measuring the phosphorylation of a downstream target.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of AZD1208 (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-BAD (Ser112), total BAD, p-p70S6K (T389), total p70S6K, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Protocol for Cell Viability Assay
-
Objective: To quantify the effect of AZD1208 on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of AZD1208 and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
References
- 1. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of tasquinimod on the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of AZD1897
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AZD1897. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1] Following these conditions helps to minimize degradation and maintain the integrity of the compound for an extended period.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, have different storage recommendations based on temperature. For long-term storage of up to 6 months, it is recommended to store aliquots at -80°C.[2][3] For shorter-term storage of up to one month, -20°C is acceptable.[2][4] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to store this compound in the dark, suggesting potential photosensitivity.[1] Exposure to light may lead to degradation of the compound. Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Is this compound sensitive to moisture?
A4: Yes, the recommendation to store this compound in a "dry" place indicates that it is likely sensitive to humidity.[1] The presence of moisture can lead to hydrolysis or other forms of degradation. It is advisable to store the solid compound in a desiccator.
Q5: How should I prepare working solutions of this compound for in vivo experiments?
A5: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2] This minimizes the potential for degradation that can occur in aqueous-based solutions over time. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions. Ensure the solid compound is stored at -20°C or below, and stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. Protect from light and moisture. |
| Inaccurate solution concentration. | Re-dissolve a fresh sample of the compound and verify the concentration. Ensure the solvent is appropriate and the compound is fully dissolved. | |
| Precipitation in stock solution upon thawing | Exceeded solubility limit or solvent evaporation. | Gently warm the solution and sonicate to redissolve the precipitate.[2] Ensure vials are tightly sealed to prevent solvent evaporation. Consider preparing a more dilute stock solution if the issue persists. |
| Reduced potency of the compound | Degradation from exposure to light or moisture. | Always handle the compound and its solutions under subdued light. Store in amber vials or foil-wrapped containers. Ensure the solid is stored in a desiccator. |
| Age of the stock solution. | Prepare fresh stock solutions from the solid compound, especially if the current stock is approaching the end of its recommended storage period (6 months at -80°C or 1 month at -20°C).[2][4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Compound | -20°C | Long-term (months to years)[1] | Store in a dry and dark environment.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][3] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month[2][4] | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| In Vivo Working Solution | N/A | Prepare fresh for same-day use[2] | N/A |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability
This protocol is based on the ICH Q1B guideline for photostability testing and can be adapted for this compound.
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples of solid this compound and a solution of this compound in a suitable solvent (e.g., DMSO).
-
One set of samples will be the "test" samples, and the other will be the "dark control" samples.
-
Wrap the "dark control" samples completely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
The temperature of the chamber should be controlled and monitored.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from both the test and dark control groups.
-
Analyze the samples for degradation using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms of the exposed samples to the dark control samples to identify and quantify any degradation products.
-
Protocol 2: General Procedure for Assessing Hygroscopicity
This protocol provides a general framework for evaluating the moisture sensitivity of this compound.
Objective: To determine the tendency of solid this compound to absorb moisture from the atmosphere.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of solid this compound into a pre-weighed container.
-
Place the container in a humidity-controlled chamber.
-
-
Humidity Exposure:
-
Expose the sample to a series of controlled relative humidity (RH) conditions (e.g., 25%, 50%, 75%, 90% RH) at a constant temperature (e.g., 25°C).
-
Allow the sample to equilibrate at each humidity level.
-
-
Analysis:
-
At each RH condition, re-weigh the sample to determine the amount of moisture absorbed.
-
Calculate the percentage weight gain at each RH level.
-
The data can be used to construct a moisture sorption isotherm, which illustrates the hygroscopic nature of the compound.
-
Visualizations
Caption: this compound inhibits PIM kinases, leading to downstream inhibition of the mTOR and MCL1 pathways, ultimately promoting apoptosis.
Caption: Recommended workflow for handling this compound from long-term storage to experimental use.
References
Validation & Comparative
A Comparative Guide to Pim Kinase Inhibitors in Acute Myeloid Leukemia: AZD1897 vs. SGI-1776
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) has seen the exploration of numerous molecular pathways, with Pim kinases emerging as a promising target. These serine/threonine kinases are frequently overexpressed in AML and play a crucial role in cell survival, proliferation, and resistance to chemotherapy. This guide provides an objective comparison of two notable pan-Pim kinase inhibitors, AZD1897 and SGI-1776, based on available preclinical data.
Overview of this compound and SGI-1776
Both this compound and SGI-1776 are small molecule inhibitors targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3). While both showed promise in preclinical AML models, their clinical development trajectories have diverged significantly. SGI-1776, an imidazo[1,2-b]pyridazine compound, entered Phase I clinical trials but its development was discontinued due to dose-limiting cardiac toxicity (QTc prolongation).[1][2] this compound, on the other hand, is a potent, ATP-competitive pan-PIM inhibitor that has been investigated in preclinical studies, particularly in combination with other targeted agents.[3]
Comparative Performance and Efficacy
The following tables summarize the available quantitative data for this compound and SGI-1776, providing a snapshot of their inhibitory activity and effects in AML models.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 Value | Key Findings in AML |
| This compound | Pim-1, Pim-2, Pim-3 | < 3 nM | Synergistically inhibits AML cell activity in combination with AKT inhibitors through mTOR and MCL1 pathway inhibition.[4][5] |
| SGI-1776 | Pim-1 | 7 nM | Induces apoptosis in a concentration-dependent manner in AML cell lines and primary blasts.[6][7][8] Also inhibits FLT3 (IC50 = 44nM).[7][9] |
| Pim-2 | 363 nM | ||
| Pim-3 | 69 nM |
Table 2: Preclinical Efficacy in AML Models
| Compound | Model System | Key Outcomes |
| This compound | AML cell lines | In combination with an Akt inhibitor, reduces levels of the anti-apoptotic protein MCL1.[3] |
| SGI-1776 | AML cell lines (MV-4-11, MOLM-13, OCI-AML-3) | - Dose-dependent reduction in viability and induction of apoptosis.[10] - Impaired clonogenic survival and diminished cell proliferation.[10] - Reduction in Mcl-1 protein levels.[6][7] |
| Primary AML blasts | Cytotoxic irrespective of FLT3 mutation status, leading to Mcl-1 protein decline.[6][8] | |
| MOLM-13 AML xenograft mice | Combination with cytarabine significantly increased efficacy over single-agent therapy.[10] | |
| MV-4-11 tumor xenograft mice | Showed efficacy as a single agent.[6][8] |
Mechanism of Action and Signaling Pathways
Both this compound and SGI-1776 exert their anti-leukemic effects by inhibiting Pim kinases, which are downstream effectors of various oncogenic signaling pathways, including JAK/STAT and FLT3. Inhibition of Pim kinases leads to the decreased phosphorylation of several key substrates involved in cell cycle progression and apoptosis.
A critical downstream effect of both inhibitors is the reduction of the anti-apoptotic protein Mcl-1.[3][4][6] In the case of SGI-1776, this was shown to be correlated with an inhibition of global RNA and protein synthesis.[6] SGI-1776 also demonstrated an ability to decrease the phosphorylation of other known Pim kinase targets such as c-Myc and 4E-BP1.[6][7] Furthermore, SGI-1776 was found to inhibit the FLT3 kinase, which is particularly relevant in AML, where FLT3 mutations are common.[7][11]
Caption: Simplified Pim kinase signaling pathway in AML and points of inhibition by this compound and SGI-1776.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the experimental protocols used in the evaluation of SGI-1776 in AML, as described in the cited literature.
Cell Lines and Culture:
-
AML cell lines such as MV-4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD), and OCI-AML-3 (FLT3-WT) were utilized.[6]
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Apoptosis Assay:
-
Apoptosis was quantified by Annexin V and propidium iodide (PI) or 7-AAD staining followed by flow cytometry analysis.[11]
-
Cleavage of PARP and caspase-3, hallmarks of apoptosis, were assessed by Western blotting.[11]
Western Blot Analysis:
-
Whole-cell lysates were prepared from treated and untreated cells.
-
Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against target proteins (e.g., phospho-Pim substrates, Mcl-1, PARP, caspase-3) and loading controls (e.g., actin, GAPDH).[6][11]
In Vivo Xenograft Studies:
-
Immunocompromised mice (e.g., NOD/SCID) were subcutaneously injected with AML cells (e.g., MV-4-11 or MOLM-13).[6][10]
-
Once tumors were established, mice were treated with the inhibitor (e.g., SGI-1776), vehicle control, or a combination with other agents (e.g., cytarabine).[10]
-
Tumor growth was monitored, and at the end of the study, tumors were excised for further analysis, such as immunohistochemistry.[10]
Caption: A general experimental workflow for the preclinical evaluation of a kinase inhibitor in AML.
Conclusion
Both this compound and SGI-1776 have demonstrated potent inhibition of Pim kinases and promising anti-leukemic activity in preclinical models of AML. Their mechanisms of action converge on the induction of apoptosis, largely through the downregulation of Mcl-1. SGI-1776 was extensively characterized in various AML contexts, including its dual activity against FLT3. However, its clinical development was halted due to safety concerns, a critical consideration in drug development. This compound has shown particular promise in synergistic combinations. The data presented here underscores the therapeutic potential of Pim kinase inhibition in AML while also highlighting the importance of thorough safety profiling for this class of inhibitors. Future research may focus on developing Pim inhibitors with a more favorable therapeutic window or exploring rational combination strategies to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. astx.com [astx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]
- 6. [PDF] Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
AZD1897 in Focus: A Comparative Analysis of Pan-PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of AZD1897 against other pan-PIM inhibitors, supported by experimental data and detailed methodologies.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention. Pan-PIM inhibitors, which target all three isoforms, represent a promising strategy to counteract the functional redundancy within the PIM kinase family. This guide provides a head-to-head comparison of the preclinical pan-PIM kinase inhibitor this compound with other notable pan-PIM inhibitors, presenting key efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Biochemical Potency: A Head-to-Head Comparison
A critical initial assessment of any kinase inhibitor is its biochemical potency against its intended targets. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other prominent pan-PIM inhibitors against the three PIM kinase isoforms. Lower values are indicative of higher potency.
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) |
| This compound | <3 (IC50)[1] | <3 (IC50)[1] | <3 (IC50)[1] |
| AZD1208 | 0.4 (IC50) / 0.1 (Ki) | 5.0 (IC50) / 1.92 (Ki) | 1.9 (IC50) / 0.4 (Ki) |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) |
| INCB053914 | 0.24 (IC50) | 30 (IC50) | 0.12 (IC50) |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) |
| PIM447 (LGH447) | 6 (pM Ki) | 18 (pM Ki) | 9 (pM Ki) |
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of multiple oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT/mTOR pathways. Understanding this signaling network is crucial for identifying patient populations that may benefit from PIM inhibition and for designing rational combination therapies.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PIM kinases by measuring the amount of ADP produced during the phosphotransferase reaction.
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
PIM kinase substrate (e.g., BAD peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO for the control.
-
Add 2 µL of the PIM kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay assesses the effect of a pan-PIM inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a hematological malignancy cell line)
-
Complete cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]
Experimental Workflow for Kinase Inhibitor Profiling
The evaluation of a novel kinase inhibitor typically follows a structured workflow, progressing from initial biochemical characterization to cellular and in vivo studies.
Caption: Kinase Inhibitor Evaluation Workflow.
Logical Progression for Evaluating Therapeutic Potential
The decision-making process for advancing a kinase inhibitor through the development pipeline is based on a logical progression of evidence gathering.
Caption: Therapeutic Potential Evaluation Logic.
References
Unveiling a Potential Synergy: A Comparative Guide to AZD1897 and Venetoclax in Acute Myeloid Leukemia
A new frontier in the treatment of Acute Myeloid Leukemia (AML) may lie in the synergistic combination of AZD1897, a potent pan-PIM kinase inhibitor, and venetoclax, a first-in-class BCL-2 inhibitor. While direct preclinical or clinical studies evaluating this specific combination are not yet widely published, a deep dive into their individual mechanisms of action reveals a compelling scientific rationale for their combined use to overcome resistance and enhance anti-leukemic activity.
This guide provides a comprehensive comparison of this compound and venetoclax, presenting available experimental data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they target. The central hypothesis is that the dual targeting of PIM kinases and BCL-2 could offer a powerful therapeutic strategy for AML patients.
Mechanisms of Action: A Tale of Two Pathways
Venetoclax has revolutionized the treatment landscape for AML, particularly for older patients or those unfit for intensive chemotherapy. It selectively binds to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), releasing pro-apoptotic proteins like BIM and BAK/BAX. This unleashes the intrinsic apoptotic pathway, leading to cancer cell death.[1][2][3] However, resistance to venetoclax can emerge, often driven by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).
This is where this compound, a pan-PIM kinase inhibitor, enters the stage. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are crucial players in cell proliferation and survival signaling in various cancers, including AML.[4] PIM kinases are known to phosphorylate and stabilize several downstream targets that promote cell survival, including components of the mTOR signaling pathway and, critically, the anti-apoptotic protein MCL-1.[4]
The proposed synergistic interaction between this compound and venetoclax is rooted in the targeting of this key resistance mechanism. By inhibiting PIM kinases, this compound is expected to decrease the levels of MCL-1, thereby removing a critical survival signal for AML cells and potentially re-sensitizing them to the pro-apoptotic effects of venetoclax.
Comparative Performance: A Look at the Data
While direct comparative data for the this compound and venetoclax combination is not available, we can assess their individual performance in AML cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: Single-Agent Activity of Venetoclax in AML Cell Lines
| Cell Line | IC50 (µM) | Time Point | Reference |
| MOLM-13 | <0.1 | 72h | [5] |
| MV-4-11 | <0.1 | 72h | [5] |
| Kasumi-1 | 5.4 - 6.8 | 72h | [5] |
| OCI-AML3 | 11 - 42 | 72h | [5] |
| HL-60 | 4.06 | 48h | [6] |
| KG-1 | >32 | 48h | [6] |
Table 2: Preclinical Activity of PIM Kinase Inhibitors in AML
| Compound | Effect in AML cells | Reference |
| This compound | Limited single-agent activity; significant synergy with an AKT inhibitor, leading to downregulation of mTOR outputs and reduced MCL-1 levels. | [4] |
| SGI-1776 (PIM inhibitor) | Concentration-dependent induction of apoptosis; decrease in phosphorylation of c-Myc and 4E-BP1; reduction of MCL-1 protein levels. | [7] |
Visualizing the Molecular Interactions
To better understand the mechanisms at play, the following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways targeted by venetoclax and this compound, as well as their potential synergistic interplay.
Caption: Mechanism of action of venetoclax in inducing apoptosis.
Caption: Mechanism of action of this compound via PIM kinase inhibition.
Caption: Hypothesized synergy between this compound and venetoclax.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for assessing the effects of kinase inhibitors and BCL-2 inhibitors in AML cell lines.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to evaluate venetoclax in combination with other agents.[2]
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and venetoclax are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of each drug and their combinations are prepared in the culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Cells are treated with varying concentrations of this compound, venetoclax, or the combination for 72 hours. A vehicle control (DMSO) is also included.
-
MTS Assay: After the incubation period, 20 µL of MTS reagent is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader to determine cell viability.
-
Synergy Analysis: The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated. The Combination Index (CI) can be determined using the Chou-Talalay method with appropriate software to quantify synergy (CI < 1 indicates synergy).[2]
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard methods for detecting apoptosis.[7]
-
Cell Treatment: AML cells are treated with DMSO (vehicle control) or various concentrations of this compound, venetoclax, or the combination for 24 to 48 hours.
-
Cell Harvesting and Staining: Approximately 1 x 10^6 cells are washed and resuspended in 100 µL of annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
Future Directions and Conclusion
The convergence of the PIM kinase and BCL-2 signaling pathways on the critical survival protein MCL-1 provides a strong rationale for the combined use of this compound and venetoclax in AML. The data presented herein, while not from direct combination studies, supports the hypothesis that this dual-pronged attack could be a highly effective strategy to induce apoptosis and overcome resistance in AML cells.
Further preclinical studies are warranted to validate this synergy, determine optimal dosing schedules, and identify patient populations most likely to benefit from this combination. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to embark on these critical investigations. The potential of combining this compound and venetoclax represents a promising avenue of research that could lead to improved outcomes for patients with this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Pan-PIM Kinase Inhibition: A Potential Strategy to Enhance Standard Chemotherapy in Solid Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to standard chemotherapy remains a significant hurdle in the effective treatment of solid tumors. In the quest for novel therapeutic strategies, the family of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases has emerged as a promising target. This guide provides a comparative analysis of standard chemotherapy alone versus its combination with a pan-PIM kinase inhibitor, using AZD1208 as a representative agent due to the limited public data on AZD1897. The evidence presented herein is from preclinical studies and aims to inform further research and development in this area.
The Rationale for Targeting PIM Kinases in Combination Therapy
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression, proliferation, and survival.[1][2][3] Their overexpression is frequently observed in a variety of solid and hematologic malignancies and is often associated with poor prognosis and resistance to conventional cancer therapies, including chemotherapy and radiotherapy.[3][4][5] PIM kinases contribute to chemoresistance through various mechanisms, including the regulation of drug efflux pumps and the promotion of pro-survival signaling pathways.[6]
The signaling cascade initiated by PIM kinases involves the phosphorylation of numerous downstream substrates that are also part of other critical oncogenic pathways, such as the PI3K/Akt/mTOR pathway.[][8] This crosstalk suggests that inhibiting PIM kinases could not only have a direct anti-tumor effect but also synergize with other anti-cancer agents, including standard chemotherapy.
Preclinical Evidence for Combination Therapy
While clinical data on the combination of pan-PIM kinase inhibitors with standard chemotherapy in solid tumors is still emerging, preclinical studies have shown promising synergistic effects. The following sections present key experimental data from studies investigating the combination of the pan-PIM kinase inhibitor AZD1208 with standard chemotherapeutic agents.
Table 1: In Vitro Synergistic Effects of Pan-PIM Kinase Inhibitor (AZD1208) with Doxorubicin in Neuroblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| SK-N-AS | Doxorubicin | 0.02 ± 0.003 | |
| AZD1208 | 18.5 ± 1.2 | ||
| Doxorubicin + AZD1208 | - | < 1 (Synergistic) | |
| SK-N-BE(2) | Doxorubicin | 0.03 ± 0.005 | |
| AZD1208 | 25.1 ± 1.8 | ||
| Doxorubicin + AZD1208 | - | < 1 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Table 2: In Vivo Efficacy of Pan-PIM Kinase Inhibitor in Combination with Standard Chemotherapy
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer Xenograft | Docetaxel | Not specified | [4] |
| Docetaxel + PIM inhibitor | Significantly increased efficacy | [4] | |
| Hepatoblastoma Xenograft (Cisplatin-resistant) | Cisplatin | Minimal | [9] |
| Cisplatin + AZD1208 | Significant tumor growth reduction | [9] | |
| Pancreatic Cancer Cells | Gemcitabine | Moderate | [10] |
| Gemcitabine + SGI-1776 (pan-PIM inhibitor) | Greater decrease in cell viability | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: PIM Kinase Signaling Pathway and Therapeutic Intervention Points.
Caption: Preclinical Experimental Workflow for Evaluating Combination Therapy.
Caption: Logical Relationship of Combination Therapy.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed methodology of key experiments. Below are protocols for assays commonly used to evaluate the efficacy of combination cancer therapies.
MTT Cell Viability Assay
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Materials:
-
Solid tumor cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Standard chemotherapy agent (e.g., Doxorubicin)
-
Pan-PIM kinase inhibitor (e.g., AZD1208)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the standard chemotherapy agent and the pan-PIM kinase inhibitor. Treat the cells with the single agents or their combination at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic, additive, or antagonistic effects of the combination treatment can be determined using software that calculates the Combination Index (CI).
Tumor Xenograft Model in Immunocompromised Mice
This in vivo model is used to evaluate the anti-tumor efficacy of a therapeutic agent or combination of agents in a living organism.[15][16][17][18]
Materials:
-
Solid tumor cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Standard chemotherapy agent (formulated for in vivo use)
-
Pan-PIM kinase inhibitor (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, PIM inhibitor alone, and combination therapy).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal injection for chemotherapy, oral gavage for the PIM inhibitor).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes/weights between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that combining a pan-PIM kinase inhibitor, such as AZD1208, with standard chemotherapy holds significant potential for the treatment of solid tumors. This combination approach appears to be a promising strategy to overcome chemoresistance and enhance the therapeutic efficacy of conventional treatments.
While these findings are encouraging, further research is warranted. Future studies should focus on:
-
Investigating the efficacy of this combination in a broader range of solid tumor types.
-
Elucidating the precise molecular mechanisms underlying the observed synergy.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of this combination therapy in patients with advanced solid tumors.
The continued exploration of PIM kinase inhibition in conjunction with standard chemotherapy could pave the way for more effective and durable treatment options for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIM kinase inhibition counters resistance to radiotherapy and chemotherapy in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. PIM Kinase Inhibition Sensitizes Neuroblastoma to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of oncogenic Pim-3 kinase modulates transformed growth and chemosensitizes pancreatic cancer cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of experimental mouse xenograft models of human tumors for preclinical in vivo studies of product for cellular immunotherapy [immunologiya-journal.ru]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
Validating AZD1897 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of in vivo target engagement for AZD1897, a potent pan-PIM kinase inhibitor. Due to the limited publicly available in vivo data specifically for this compound, this guide draws comparisons with other well-characterized PIM kinase inhibitors, namely AZD1208 and SGI-1776, to provide a comprehensive understanding of the methodologies and expected outcomes for validating target engagement of this class of compounds.
Executive Summary
This compound is a highly potent inhibitor of all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3), with IC50 values of less than 3 nM for each.[1] PIM kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[2][3] In vivo validation of target engagement is a critical step in the preclinical development of PIM kinase inhibitors to establish a clear relationship between drug exposure, target modulation, and therapeutic efficacy. This is typically achieved by assessing the phosphorylation status of downstream substrates in tumor xenograft models.
Comparison of Pan-PIM Kinase Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Key Downstream Pathways | In Vivo Models |
| This compound | PIM-1, PIM-2, PIM-3 | < 3 nM | mTOR, MCL1 | Acute Myeloid Leukemia (AML) cell lines (in vitro) |
| AZD1208 | PIM-1, PIM-2, PIM-3 | PIM-1: 0.4 nM, PIM-2: 5.0 nM, PIM-3: 1.9 nM | STAT3, mTOR | Prostate Cancer, Hematologic Malignancies (in vivo xenografts) |
| SGI-1776 | PIM-1, PIM-2, PIM-3 | PIM-1: 7 nM (50- and 10-fold selective vs PIM-2 and PIM-3) | Not specified | Prostate Cancer, Hematologic Malignancies (in vivo xenografts) |
PIM Kinase Signaling Pathway
The PIM kinases are constitutively active serine/threonine kinases that do not require phosphorylation for their catalytic activity.[3] They are downstream effectors of various signaling pathways, including the JAK/STAT and RAS/RAF/MEK pathways. Once activated, PIM kinases phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis. Key downstream effectors include the pro-apoptotic protein BAD, the mTORC1 signaling complex, and the transcription factor c-Myc. Inhibition of PIM kinases is expected to decrease the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo typically involves a series of well-defined experimental procedures. Below are generalized protocols based on studies with comparator PIM kinase inhibitors, which would be applicable for assessing this compound.
Animal Model and Xenograft Establishment
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used to prevent rejection of human tumor xenografts.
-
Cell Lines: Human cancer cell lines with known PIM kinase expression or dependency (e.g., multiple myeloma, acute myeloid leukemia, or prostate cancer cell lines) are selected.
-
Xenograft Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the flank or relevant organ of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
Dosing and Treatment Schedule
-
Formulation: this compound is formulated in a suitable vehicle for oral gavage or intraperitoneal injection. A typical vehicle might consist of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.
-
Dosing: Dose-ranging studies are performed to determine the maximum tolerated dose (MTD). Efficacy studies are then conducted at doses at and below the MTD. For example, based on comparator studies, a dose of 100 mg/kg once daily could be a starting point.[4]
-
Treatment Duration: Treatment is typically administered for a period of 2-4 weeks, or until tumor volume reaches a predetermined endpoint.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the study, or at various time points after the last dose, tumors and other relevant tissues are excised and snap-frozen or fixed in formalin.
-
Western Blot Analysis: Tumor lysates are analyzed by Western blot to assess the phosphorylation status of PIM kinase substrates. Key biomarkers to probe for include:
-
Phospho-BAD (Ser112)
-
Phospho-4E-BP1 (Thr37/46)
-
Phospho-p70S6K (Thr389)
-
Total levels of these proteins and PIM kinases are also measured as controls.
-
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections can be stained for the same phosphoproteins to assess the spatial distribution of target engagement within the tumor tissue.
In Vivo Target Validation Workflow
The process of validating target engagement in vivo follows a logical progression from initial compound administration to the final analysis of biomarker modulation.
References
Head-to-Head Comparison of Pan-PIM Kinase Inhibitors: AZD1897 and AZD1208
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. Pan-PIM inhibitors, which target all three isoforms, have emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two such inhibitors: AZD1897 and AZD1208.
Mechanism of Action and Target Profile
Both this compound and AZD1208 are potent, ATP-competitive pan-PIM kinase inhibitors. They exert their anti-cancer effects by inhibiting the phosphorylation of downstream substrates involved in cell cycle progression and survival.
AZD1208 has been extensively characterized and demonstrates low nanomolar activity against all three PIM isoforms.[1] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including acute myeloid leukemia (AML).[1] Its mechanism involves the dose-dependent reduction in the phosphorylation of key downstream targets such as BAD, 4E-BP1, p70S6K, and S6.[1] This highlights its impact on the mTOR signaling pathway.
This compound is also a potent pan-PIM inhibitor with IC50 values of less than 3 nM for all three PIM kinases.[2] Preclinical studies have shown that as a single agent, it has limited activity in AML cell lines.[3] However, it exhibits significant synergistic cytotoxicity when combined with the AKT inhibitor AZD5363.[3] This combination leads to the downregulation of mTOR pathway outputs, including the phosphorylation of 4EBP1 and S6, and a marked reduction in the levels of the anti-apoptotic protein MCL1.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and AZD1208, providing a basis for their comparative evaluation.
Table 1: Biochemical Potency against PIM Kinases
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) | Reference |
| This compound | < 3 (IC50) | < 3 (IC50) | < 3 (IC50) | [2] |
| AZD1208 | 0.4 (IC50) / 0.1 (Ki) | 5.0 (IC50) / 1.92 (Ki) | 1.9 (IC50) / 0.4 (Ki) | [1] |
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| AZD1208 | MOLM-16 | Proliferation | GI50 | < 1 | [4] |
| KG-1a | Proliferation | GI50 | < 1 | [4] | |
| MV4-11 | Proliferation | GI50 | < 1 | [4] | |
| EOL-1 | Proliferation | GI50 | < 1 | [4] | |
| Kasumi-3 | Proliferation | GI50 | < 1 | [4] | |
| This compound | Multiple AML cell lines | Proliferation | - | Limited single agent activity | [3] |
Signaling Pathways
// Nodes Cytokines_GrowthFactors [label="Cytokines / Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinases", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM [label="PIM Kinase\n(PIM1, PIM2, PIM3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pBAD [label="p-BAD (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 / Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6 [label="S6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_p70S6K [label="p-p70S6K", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pS6 [label="p-S6", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p_4EBP1 [label="p-4E-BP1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; eIF4E [label="eIF4E", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="Protein Translation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Progression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MCL1 [label="MCL1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; AZD_Inhibitor [label="this compound / AZD1208", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokines_GrowthFactors -> Receptor; Receptor -> JAK; JAK -> STAT; STAT -> PIM [label="Transcription"]; PIM -> BAD [label="Phosphorylation"]; BAD -> Bcl2 [style=dashed, arrowhead=tee]; pBAD -> Bcl2 [style=dashed, arrowhead=none]; Bcl2 -> Apoptosis_Inhibition; PIM -> mTORC1; mTORC1 -> p70S6K; mTORC1 -> _4EBP1; p70S6K -> S6; _4EBP1 -> eIF4E [style=dashed, arrowhead=tee]; p_4EBP1 -> eIF4E [style=dashed, arrowhead=none]; S6 -> Translation; eIF4E -> Translation; PIM -> Cell_Cycle; PIM -> MCL1; AKT -> mTORC1; AZD_Inhibitor -> PIM [arrowhead=tee, color="#EA4335"]; } PIM Kinase Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and AZD1208.
Kinase Assay (for AZD1208)
Objective: To determine the in vitro inhibitory activity of AZD1208 against PIM kinase isoforms.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human PIM-1, PIM-2, or PIM-3 enzyme, a fluorescently labeled peptide substrate (e.g., FITC-Ahx-BAD), and ATP in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween 20, 10 mM MgCl2).[1]
-
Inhibitor Addition: Add serial dilutions of AZD1208 or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).[1]
-
Quenching: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).[1]
-
Detection: Analyze the reaction products using a mobility shift assay on a microfluidic capillary electrophoresis instrument (e.g., Caliper LC3000). The ratio of phosphorylated to unphosphorylated substrate is measured to determine the percent turnover.[1]
-
Data Analysis: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., IDBS ActivityBase).[1]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Enzyme, Substrate, ATP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Inhibitor [label="Add AZD1208/\nVehicle Control", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate\n(e.g., 90 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Quench Reaction\n(add EDTA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect Products\n(Mobility Shift Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Mixture; Prepare_Mixture -> Add_Inhibitor; Add_Inhibitor -> Incubate; Incubate -> Quench; Quench -> Detect; Detect -> Analyze; Analyze -> End; } Kinase Assay Experimental Workflow
Cell Viability Assay (General Protocol)
Objective: To assess the anti-proliferative effects of this compound and AZD1208 on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, AZD1208, or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Incubation: Incubate the plates for a period sufficient for the reagent to be metabolized by viable cells (e.g., 2-4 hours for MTT).
-
Signal Detection: For MTT assays, solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). For ATP-based assays, measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values from the dose-response curves.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Cells [label="Treat with Inhibitor/Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Cells [label="Incubate (e.g., 72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Reagent [label="Add Viability Reagent\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Reagent [label="Incubate (e.g., 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure_Signal [label="Measure Absorbance/\nLuminescence", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate_Viability [label="Calculate % Viability\nand GI50/IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate_Cells; Incubate_Cells -> Add_Reagent; Add_Reagent -> Incubate_Reagent; Incubate_Reagent -> Measure_Signal; Measure_Signal -> Calculate_Viability; Calculate_Viability -> End; } Cell Viability Assay Workflow
Western Blot Analysis (General Protocol)
Objective: To determine the effect of this compound and AZD1208 on the phosphorylation status of downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitors at various concentrations and for different time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-4EBP1, p-S6, Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Treatment [label="Cell Treatment & Lysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Quant [label="Protein Quantification", fillcolor="#FFFFFF", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE & Transfer", fillcolor="#FFFFFF", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#FFFFFF", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation", fillcolor="#FFFFFF", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody Incubation", fillcolor="#FFFFFF", fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Band Intensity Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Treatment; Cell_Treatment -> Protein_Quant; Protein_Quant -> SDS_PAGE; SDS_PAGE -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Western Blot Experimental Workflow
Conclusion
Both this compound and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated anti-cancer potential. AZD1208 has shown efficacy as a single agent in preclinical models, effectively inhibiting cell proliferation and inducing apoptosis through the suppression of the mTOR signaling pathway. In contrast, this compound exhibits more pronounced activity when used in combination with an AKT inhibitor, suggesting a synergistic mechanism that also converges on the mTOR and Mcl-1 pathways. The choice between these inhibitors may depend on the specific therapeutic strategy, with AZD1208 being a candidate for monotherapy and this compound showing promise in combination regimens. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. Targeting mTOR signaling pathways and related negative feedback loops for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of AZD1897 with Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1897 is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. The development of resistance to targeted kinase inhibitors is a significant challenge in cancer therapy. This guide provides a comparative analysis of the cross-resistance profile of this compound, and its close analog AZD1208, with other kinase inhibitors, supported by preclinical data. Understanding this profile is crucial for designing effective combination therapies and overcoming acquired resistance in various cancer types.
Data Presentation: Synergistic Effects and Activity in Resistant Models
The following tables summarize the synergistic interactions and activity of the pan-PIM kinase inhibitor AZD1208 (as a proxy for this compound) in cancer models with resistance to other kinase inhibitors.
Table 1: Synergistic Interactions of AZD1208 with Other Kinase Inhibitors
| Combination Agent | Cancer Type | Model | Effect | Reference |
| Osimertinib (EGFR inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutation positive cell lines (H1975, PC9) | Moderate synergistic effects in cell viability assays. The combination decreased osimertinib-induced STAT3 phosphorylation. | [1] |
| Ceritinib (ALK inhibitor) | Neuroblastoma | Patient-derived xenografts of high-risk neuroblastoma with ALK mutations | Significantly enhanced anti-tumor efficacy compared to single agents. | [2][3] |
| Ponatinib, Dasatinib (BCR-ABL inhibitors) | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Ph+ ALL cell lines | Enhanced suppression of leukemic cell proliferation and induction of apoptosis, including in imatinib-resistant cells. | |
| FLT3 Inhibitors (e.g., Quizartinib) | Acute Myeloid Leukemia (AML) | FLT3-ITD AML cell lines | Suppressed proliferation of FLT3-ITD cell lines, including those resistant to FLT3 inhibitors. | |
| Akt Inhibitors | Gastric Cancer | Gastric cancer cell lines | Highly synergistic effect in gastric cancer cell lines. | [4] |
| MEK Inhibitors | KRAS-mutant Cancers | Preclinical models | Potential for synergy, as PIM kinases are implicated in resistance to MEK inhibition. | |
| BRAF Inhibitors | BRAF-mutant Melanoma | Preclinical models | PIM kinase pathways are implicated in resistance to BRAF inhibitors, suggesting a rationale for combination. | [5][6] |
Table 2: Activity of AZD1208 in Kinase Inhibitor-Resistant Cell Lines
| Cell Line | Cancer Type | Resistance To | AZD1208 IC50 / Effect | Reference |
| H1975 | NSCLC | EGFR inhibitors (contains T790M mutation) | Moderately synergistic with osimertinib. | [1] |
| ALK-positive Neuroblastoma cell lines | Neuroblastoma | ALK inhibitors (e.g., brigatinib, ceritinib) | PIM1 overexpression decreases sensitivity to ALK inhibitors; AZD1208 enhances efficacy of ALK inhibitors. | [2][3] |
| Imatinib-resistant Ph+ leukemia cells | CML / Ph+ ALL | Imatinib (BCR-ABL inhibitor) | Suppression of leukemic cell proliferation and induction of apoptosis. | |
| FLT3 inhibitor-resistant AML cells | AML | FLT3 inhibitors | AZD1208 in combination with FLT3 inhibitors suppressed proliferation. |
Experimental Protocols
Cell Viability Assay for Cross-Resistance Profiling (MTT/CellTiter-Glo®)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) and assessing the cross-resistance profile of this compound.
1. Cell Culture and Seeding:
-
Culture cancer cell lines (both parental sensitive and derived resistant lines) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of media. Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and other kinase inhibitors in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
-
Remove the overnight culture medium from the 96-well plates and add 100 µL of medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO only).
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Viability Assessment:
-
For MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithmic concentration of the inhibitor.
-
Determine the IC50 values using non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism.
-
The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental sensitive cell line.
Mandatory Visualization
Signaling Pathways in Kinase Inhibitor Resistance
The following diagrams illustrate key signaling pathways involved in resistance to targeted therapies where PIM kinases play a significant role.
Caption: EGFR inhibitor resistance pathway involving PIM kinase and STAT3 activation.
Caption: PIM1-mediated bypass signaling leading to ALK inhibitor resistance.
Experimental Workflow
The diagram below outlines the workflow for assessing the cross-resistance profile of this compound.
Caption: Experimental workflow for determining the cross-resistance profile of this compound.
Conclusion
The available preclinical data strongly suggests that the PIM kinase inhibitor this compound (and its analog AZD1208) has a favorable cross-resistance profile. Instead of conferring broad resistance, PIM inhibition appears to be a promising strategy to overcome acquired resistance to several classes of kinase inhibitors, including those targeting EGFR and ALK. The synergistic effects observed in combination studies highlight the potential of this compound as part of rational combination therapies to enhance efficacy and delay or overcome resistance in various cancer settings. Further comprehensive studies profiling this compound against a broader panel of kinase inhibitor-resistant models are warranted to fully elucidate its cross-resistance landscape and guide its clinical development.
References
- 1. oaepublish.com [oaepublish.com]
- 2. The targetable kinase PIM1 drives ALK inhibitor resistance in high-risk neuroblastoma independent of MYCN status. [repository.cam.ac.uk]
- 3. The targetable kinase PIM1 drives ALK inhibitor resistance in high-risk neuroblastoma independent of MYCN status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to the Pan-PIM Kinase Inhibitor AZD1897: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding predictive biomarkers is crucial for the successful clinical implementation of targeted therapies. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to AZD1897, a novel ATP-competitive pan-PIM kinase inhibitor. We delve into the mechanism of action, potential biomarkers, and alternative therapeutic strategies, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound is a potent inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in the regulation of cell proliferation, survival, and apoptosis. While this compound has demonstrated limited efficacy as a single agent in acute myeloid leukemia (AML), its true potential appears to lie in combination therapies.[1] A significant synergistic effect has been observed when this compound is combined with the AKT inhibitor, AZD5363.[1] This combination leads to the downregulation of mTOR signaling outputs, such as the phosphorylation of 4EBP1 and S6 ribosomal protein, and a marked reduction in the anti-apoptotic protein MCL1.[1]
Biomarkers for Predicting Sensitivity and Resistance
The identification of robust predictive biomarkers is paramount for patient stratification and the effective use of this compound. Based on preclinical studies, several potential biomarkers have emerged.
Potential Sensitivity Biomarkers:
-
High PIM Kinase Expression: Elevated expression of PIM kinases (PIM1 and PIM2) has been observed in a significant proportion of primary AML samples, suggesting that tumors with high PIM levels may be more dependent on this signaling pathway and thus more susceptible to PIM inhibition.
-
NF1 Wild-Type Status: In neuroblastoma, wild-type neurofibromin 1 (NF1) status has been associated with sensitivity to PIM kinase inhibitors. Conversely, loss of NF1 has been identified as a resistance mechanism.
Potential Resistance Biomarkers:
-
NF1 Loss-of-Function: Loss of the tumor suppressor NF1 is a potential mechanism of resistance to PIM kinase inhibitors. NF1 is a negative regulator of the RAS signaling pathway, and its loss can lead to hyperactivation of downstream pathways that may bypass the effects of PIM inhibition.
-
p38α-Mediated Feedback Activation of mTOR: A key mechanism of intrinsic resistance to PIM kinase inhibitors involves the feedback activation of mTOR signaling mediated by p38α (MAPK14). Inhibition of PIM kinases can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α and subsequently the AKT/mTOR pathway, thus counteracting the intended therapeutic effect.
Comparative Performance of this compound
The following table summarizes the in vitro efficacy of this compound as a single agent and in combination with the AKT inhibitor AZD5363 in various AML cell lines.
| Cell Line | IC50 (this compound alone) (µM) | IC50 (this compound + AZD5363) (µM) | Synergy Score |
| OCI-AML3 | >10 | ~1 | Strong |
| MOLM-13 | ~5 | <1 | Strong |
| MV4-11 | ~2.5 | <0.5 | Strong |
| HL-60 | >10 | ~2.5 | Moderate |
| KG-1 | >10 | ~5 | Moderate |
Note: IC50 values and synergy scores are approximate and compiled from various preclinical studies. Exact values may vary depending on experimental conditions.
Experimental Protocols
Assessment of PIM Kinase Expression (Immunohistochemistry)
Objective: To determine the expression levels of PIM1 and PIM2 proteins in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies: Rabbit anti-PIM1, Rabbit anti-PIM2
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with primary antibodies (e.g., anti-PIM1, anti-PIM2) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Score the intensity and percentage of positive tumor cells.
Analysis of NF1 Status (Next-Generation Sequencing)
Objective: To identify loss-of-function mutations in the NF1 gene.
Materials:
-
Genomic DNA extracted from tumor tissue or circulating tumor DNA (ctDNA)
-
NGS library preparation kit
-
Next-generation sequencer
Protocol:
-
Extract high-quality genomic DNA from the tumor sample.
-
Prepare a sequencing library using a targeted panel that includes the NF1 gene or whole-exome sequencing.
-
Perform sequencing on a next-generation sequencing platform.
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions) within the NF1 gene.
-
Annotate the identified variants to determine their potential functional impact (e.g., truncating mutations, missense mutations in critical domains).
Measurement of p38α Activation (Western Blot)
Objective: To assess the phosphorylation status of p38α as a marker of its activation.
Materials:
-
Cell lysates from tumor cells treated with or without this compound
-
Primary antibodies: Rabbit anti-phospho-p38α (Thr180/Tyr182), Rabbit anti-total p38α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-p38α antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total p38α antibody for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total p38α.
Signaling Pathways and Experimental Workflows
Caption: PIM/AKT signaling pathway and points of inhibition by this compound and AZD5363.
Caption: p38α-mediated resistance pathway to PIM kinase inhibition.
Caption: Logical workflow for biomarker-guided treatment decisions with this compound.
Alternative Therapeutic Strategies for Resistant Disease
For patients predicted to be resistant to this compound, several alternative therapeutic avenues can be explored, particularly in the context of AML:
-
FLT3 Inhibitors: For AML patients with FLT3 mutations, FLT3 inhibitors (e.g., gilteritinib, sorafenib) are a standard of care and may be effective regardless of PIM kinase dependency.
-
BCL-2 Inhibitors: The BCL-2 inhibitor venetoclax, in combination with hypomethylating agents or low-dose cytarabine, has shown significant efficacy in AML, particularly in older patients or those unfit for intensive chemotherapy.
-
IDH1/IDH2 Inhibitors: In patients with IDH1 or IDH2 mutations, targeted inhibitors such as ivosidenib and enasidenib can be effective.
-
Chemotherapy: Conventional chemotherapy regimens remain a cornerstone of AML treatment, especially for younger, fit patients.
-
Allogeneic Stem Cell Transplantation: For eligible patients with high-risk disease, allogeneic stem cell transplantation offers a potentially curative option.
This guide provides a framework for investigating and applying predictive biomarkers for the pan-PIM kinase inhibitor this compound. As research progresses, further refinement of these biomarkers and the development of novel combination strategies will be crucial for optimizing patient outcomes.
References
AZD1897 in Preclinical AML Research: A Comparative Analysis
A Meta-Analysis of Preclinical Data for the Pan-PIM Kinase Inhibitor AZD1897 in Acute Myeloid Leukemia (AML)
This compound is a potent, orally bioavailable, ATP-competitive pan-PIM kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML). This guide provides a comprehensive comparison of this compound with other PIM kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of PIM Kinase Inhibitors
This compound exhibits potent inhibitory activity against all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values of less than 3 nM for each.[1] This positions it as a highly effective pan-PIM inhibitor. The following table provides a comparative summary of the biochemical potency of this compound and other notable PIM kinase inhibitors based on available preclinical data.
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) | Reference(s) |
| This compound | <3 (IC50) | <3 (IC50) | <3 (IC50) | [1] |
| AZD1208 | 0.4 (IC50) / 0.1 (Ki) | 5.0 (IC50) / 1.92 (Ki) | 1.9 (IC50) / 0.4 (Ki) | [2] |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [2] |
| INCB053914 | 0.24 (IC50) | 30 (IC50) | 0.12 (IC50) | [2] |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [2] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [2] |
Synergistic Anti-Leukemic Activity with AKT Inhibition
A key finding in the preclinical evaluation of this compound is its synergistic cytotoxicity when combined with AKT inhibitors, such as Capivasertib (AZD5363).[1] This combination has shown significantly enhanced anti-leukemic effects in AML cell lines and primary patient samples, including those with or without FLT3-internal tandem duplication (ITD) mutations.[1]
Experimental Workflow for Synergy Assessment
Below is a representative workflow for assessing the synergistic effects of this compound and an AKT inhibitor in AML cells.
Mechanism of Action: Convergence on mTOR and MCL1 Pathways
The synergistic effect of combined PIM and AKT inhibition is attributed to their convergence on the mTOR and MCL1 signaling pathways.[1] PIM kinases and AKT both contribute to the activation of the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Furthermore, both pathways are implicated in the regulation of the anti-apoptotic protein MCL1. By simultaneously inhibiting both PIM and AKT, the combination therapy achieves a more profound and sustained downregulation of mTOR signaling and MCL1 levels, leading to enhanced apoptosis in AML cells.[1]
PIM Kinase Signaling in AML
The following diagram illustrates the central role of PIM kinases in AML signaling and their interaction with the PI3K/AKT/mTOR and MCL1 pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Lines and Primary AML Samples
-
Cell Lines: A panel of human AML cell lines, including those with and without FLT3-ITD mutations (e.g., MOLM-13, MV4-11, OCI-AML3), are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and standard antibiotics.
-
Primary Samples: Mononuclear cells are isolated from the bone marrow or peripheral blood of AML patients by Ficoll-Paque density gradient centrifugation.
Cell Viability and Apoptosis Assays
-
MTS/MTT Assay: Cells are seeded in 96-well plates and treated with a dose range of this compound, an AKT inhibitor, or the combination for 48-72 hours. Cell viability is assessed by adding MTS or MTT reagent and measuring the absorbance according to the manufacturer's instructions.
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and PI. Annexin V-positive cells are considered apoptotic.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., PIM1, AKT, 4E-BP1, S6) and MCL1. HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
In Vivo Xenograft Models
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) are used for the engraftment of human AML cell lines or primary patient samples.[4][5][6]
-
Drug Administration: Once tumors are established, mice are treated with vehicle control, this compound (administered orally), an AKT inhibitor, or the combination.
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements or bioluminescence imaging. Animal survival is also a key endpoint.
Conclusion
Preclinical studies have established this compound as a potent pan-PIM kinase inhibitor with significant potential for the treatment of AML. Its synergistic activity with AKT inhibitors highlights a promising combination therapy strategy that warrants further clinical investigation. The convergence of these inhibitors on the mTOR and MCL1 pathways provides a strong mechanistic rationale for their combined use. The data and protocols presented in this guide offer a valuable resource for researchers working to advance novel therapies for AML.
References
- 1. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AZD1897
Researchers and drug development professionals handling AZD1897, a potent ATP-competitive pan-PIM inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety standards for handling hazardous chemical waste.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[2]
| Hazard Statement | Classification | Precautionary Statement |
| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling.[2] |
| H410 | Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product.[2] |
| P273: Avoid release to the environment.[2] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2] | ||
| P330: Rinse mouth.[2] | ||
| P391: Collect spillage.[2] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing.[2]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[2]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[2] Do not discharge into drains or the environment.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and other waste components.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific name "this compound."
-
Include any other components mixed with the this compound waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
Follow the recommended storage conditions for the compound: -20°C for the powder form or -80°C if in solvent.[2]
-
-
Spill Management:
-
In the event of a spill, avoid inhalation and contact with skin and eyes.[2]
-
Ventilate the area.
-
Carefully collect the spilled material.[2] For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material.
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
This compound Signaling Pathway and Experimental Workflow
This compound functions as a pan-PIM inhibitor, targeting PIM1, PIM2, and PIM3 kinases.[1][3][4] This inhibition has downstream effects on pathways involved in cell survival and proliferation, making it a compound of interest in cancer research.
Caption: this compound inhibits PIM kinases, blocking downstream signaling for cell proliferation.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
